Spectaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |
InChI |
InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |
InChI Key |
SMOKZFNZPZHGMX-ZCNNSNEGSA-N |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |
Canonical SMILES |
CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |
Synonyms |
spectaline |
Origin of Product |
United States |
Foundational & Exploratory
Spectaline: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular mechanism of action of Spectaline, a novel therapeutic agent. The information presented herein is intended to support further research and development efforts in the field.
Introduction
This compound is a potent and selective inhibitor of ChronoKinase-5 (CK5), a serine/threonine kinase implicated in the pathogenesis of age-related neurodegenerative disorders. The overexpression and hyperactivity of CK5 are central to the "Temporal Stress Pathway," a cellular signaling cascade that contributes to neuronal dysfunction and apoptosis. By targeting CK5, this compound offers a promising therapeutic strategy to mitigate the downstream pathological effects of this pathway.
Core Mechanism of Action: Inhibition of the Temporal Stress Pathway
The primary mechanism of action of this compound is the selective inhibition of ChronoKinase-5. This inhibition prevents the hyperphosphorylation of the microtubule-associated protein Tau-Prime, a critical step in the formation of neurotoxic aggregates. The subsequent reduction in phosphorylated Tau-Prime levels leads to decreased neuronal stress, reduced apoptosis, and the potential for improved cognitive function.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for ChronoKinase-5.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| ChronoKinase-5 (CK5) | 15.2 ± 2.1 |
| ChronoKinase-3 (CK3) | 8,750 ± 120 |
| Glycogen Synthase Kinase 3β (GSK3β) | > 10,000 |
| Cyclin-Dependent Kinase 5 (CDK5) | > 10,000 |
Table 2: Binding Affinity of this compound for ChronoKinase-5
| Parameter | Value |
|---|---|
| Ki (nM) | 8.9 ± 1.5 |
| Binding Stoichiometry (n) | 1.05 |
| Association Rate (ka) (1/Ms) | 2.3 x 10^5 |
| Dissociation Rate (kd) (1/s) | 2.0 x 10^-3 |
Table 3: Cellular Activity of this compound in SH-SY5Y Neuroblastoma Cells
| Treatment | Phosphorylated Tau-Prime Reduction (%) |
|---|---|
| Vehicle Control | 0% |
| This compound (100 nM) | 78.5 ± 5.3% |
| This compound (50 nM) | 45.2 ± 4.1% |
| this compound (10 nM) | 18.9 ± 3.2% |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are provided below.
Protocol:
-
Preparation: A 10-point serial dilution of this compound was prepared in DMSO. Recombinant human ChronoKinase-5 was diluted in a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. A substrate solution containing a biotinylated Tau-Prime peptide and ATP was prepared separately.
-
Reaction: this compound dilutions were pre-incubated with the CK5 enzyme for 20 minutes at room temperature in a 384-well plate. The kinase reaction was initiated by the addition of the substrate and ATP solution. The final ATP concentration was equal to its Km for CK5. The reaction plate was incubated at 30°C for 60 minutes.
-
Detection: The reaction was terminated by the addition of a stop solution containing EDTA. The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit, which measures the amount of ADP produced.
-
Analysis: Luminescence signals were plotted against the logarithm of the this compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells were cultured to 80% confluency and then treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for phosphorylated Tau-Prime. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software and normalized to a loading control (e.g., GAPDH).
Proposed Therapeutic Rationale
The selective inhibition of ChronoKinase-5 by this compound presents a targeted approach to treating neurodegenerative diseases. By intervening at a key node in the Temporal Stress Pathway, this compound is hypothesized to produce a cascade of beneficial effects, ultimately leading to the preservation of neuronal function.
Conclusion
This compound demonstrates a clear and potent mechanism of action centered on the selective inhibition of ChronoKinase-5. The quantitative data and experimental findings support its role in modulating the Temporal Stress Pathway, leading to a reduction in the pathological phosphorylation of Tau-Prime. These findings establish a strong foundation for the continued development of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are warranted to explore its in vivo efficacy and safety profile.
Spectaline: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectaline, a piperidine alkaloid isolated from the medicinal plant Senna spectabilis, has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, alongside a compilation of its reported biological effects, including its notable role as a cholinesterase inhibitor. Detailed experimental protocols for its isolation and for the evaluation of its biological activities are presented to facilitate further research and development. Furthermore, this guide includes quantitative data on its efficacy, presented in structured tables for comparative analysis, and visual diagrams of relevant signaling pathways and experimental workflows to enhance understanding.
Discovery and Natural Sources
This compound is a naturally occurring piperidine alkaloid.[1][2] It was first identified as a constituent of the plant Senna spectabilis (syn. Cassia spectabilis), a species found predominantly in tropical and subtropical regions.[1][2] this compound is often found alongside a homologous piperidine alkaloid, (-)-cassine.[1][2] The primary natural source of this compound is the flowers and leaves of Senna spectabilis.[1][3][4]
Isolation of this compound from Senna spectabilis
The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Senna spectabilis, based on methodologies described in the scientific literature.
Experimental Protocol: Isolation and Purification of this compound
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Senna spectabilis.
-
Air-dry the leaves in the shade and then grind them into a fine powder.
-
-
Extraction:
-
Macerate the powdered leaves with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude extract in a 10% acetic acid solution.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
-
Perform a liquid-liquid extraction of the basified solution with dichloromethane.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Concentrate the dichloromethane extract to yield a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization of alkaloids.
-
Combine the fractions containing this compound and concentrate them.
-
Further purification can be achieved by preparative TLC or recrystallization to yield pure this compound.
-
Biological Activities of this compound
This compound and its derivatives have been reported to exhibit a range of biological activities, with the most prominent being cholinesterase inhibition. Other notable activities include antimalarial, trypanocidal, and antiproliferative effects.
Cholinesterase Inhibition
This compound has been identified as a noncompetitive inhibitor of acetylcholinesterase (AChE).[3] This activity is of significant interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy.
Quantitative Data: Cholinesterase Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| (-)-Spectaline | Butyrylcholinesterase (BChE) | 11.3 µM[1] |
| (-)-3-O-acetyl-spectaline | Acetylcholinesterase (AChE) | 6.1 µM[3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method, a widely used spectrophotometric assay for measuring AChE activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of this compound, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
For the control, add the solvent without the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Antimalarial Activity
This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.
Quantitative Data: Antimalarial Activity
| Compound | Parasite Strain | IC50 |
| (-)-Spectaline | P. falciparum | 2.76 µM[5] |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
-
Parasite Culture:
-
Culture chloroquine-sensitive or -resistant strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Maintain the culture in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, lyse the cells by freeze-thawing.
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasitic DNA.
-
Calculate the IC50 value of this compound.
-
Trypanocidal Activity
This compound has shown inhibitory effects against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis.
Quantitative Data: Trypanocidal Activity
| Compound | Parasite Strain | IC50 |
| (+)-Spectaline | T. b. rhodesiense | 0.41 µM[4] |
| Iso-6-spectaline | T. b. rhodesiense | 0.71 µM[4] |
Experimental Protocol: In Vitro Trypanocidal Assay
-
Parasite Culture:
-
Culture bloodstream forms of T. b. rhodesiense in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add the parasite suspension to each well.
-
Incubate the plates for 72 hours.
-
Add a viability indicator, such as resazurin, to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal is proportional to the number of viable parasites.
-
Calculate the IC50 value of this compound.
-
Antiproliferative Activity
A mixture of this compound and cassine has been shown to have antiproliferative activity against the human hepatocellular carcinoma cell line, HepG2.[6] This effect is associated with the induction of cell cycle arrest at the G1/S transition, which is linked to the inactivation of the Extracellular signal-regulated kinase (ERK) and downregulation of cyclin D1.[6]
Experimental Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Antiproliferative Activity
The antiproliferative effect of a mixture containing this compound on HepG2 cells is proposed to be mediated through the inhibition of the ERK signaling pathway, leading to the downregulation of cyclin D1 and subsequent cell cycle arrest.
Caption: Proposed signaling pathway for the antiproliferative effect of this compound.
General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of this compound from its natural source and subsequent screening for biological activities.
Caption: General experimental workflow for this compound isolation and bioactivity screening.
Conclusion
This compound, a piperidine alkaloid from Senna spectabilis, presents a promising scaffold for drug discovery, particularly in the areas of neurodegenerative diseases and infectious diseases. Its well-documented anticholinesterase activity, coupled with its antimalarial and trypanocidal effects, warrants further investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural product. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and reduced toxicity, and exploring its potential in preclinical and clinical settings.
References
- 1. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reframeDB [reframedb.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 5. mmv.org [mmv.org]
- 6. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Spectaline
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Promising Piperidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectaline, a piperidine alkaloid isolated from the plant species Senna spectabilis (formerly Cassia spectabilis), has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its primary biological activity as a cholinesterase inhibitor are presented. Furthermore, this document includes key spectroscopic data for the characterization of this compound and visual diagrams to illustrate its mechanism of action and relevant experimental workflows, serving as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a complex piperidine alkaloid with the IUPAC name 14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one. Its chemical structure is characterized by a substituted piperidine ring linked to a long aliphatic chain containing a ketone functional group.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₉NO₂ | [PubChem][1] |
| Molecular Weight | 325.5 g/mol | [PubChem][1] |
| IUPAC Name | 14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one | [PubChem][1] |
| CAS Number | Not available | |
| Synonyms | (-)-Spectaline | [MDPI][2] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 5.2 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 14 | [PubChem][1] |
| Exact Mass | 325.298079 g/mol | [PubChem][1] |
| Topological Polar Surface Area | 49.3 Ų | [PubChem][1] |
Note: The physicochemical properties listed in Table 2 are computationally generated and may differ from experimental values.
Spectroscopic Data
Table 3: Key Spectroscopic Data for this compound (Reported)
| Technique | Key Observations |
| ¹H NMR | Data are in full agreement with the published structure.[2] |
| ¹³C NMR | Data are in full agreement with the published structure.[2] |
| Mass Spectrometry | Consistent with the molecular formula C₂₀H₃₉NO₂. |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorptions for O-H, N-H, C-H, and C=O functional groups. |
Synthesis of this compound
The total synthesis of this compound has been achieved, providing a means to obtain this natural product in the laboratory for further study. The following is a representative, though generalized, protocol based on synthetic strategies for piperidine alkaloids.
Experimental Protocol: Synthesis of this compound (General Approach)
A plausible synthetic route involves the construction of the substituted piperidine core followed by the attachment of the tetradecan-2-one side chain.
Materials:
-
Appropriate starting materials for the piperidine ring and the side chain.
-
Various reagents and catalysts for cyclization, alkylation, and functional group manipulation.
-
Anhydrous solvents (e.g., THF, DCM, MeOH).
-
Inert atmosphere (e.g., Nitrogen or Argon).
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Synthesis of the Piperidine Core: The synthesis often begins with a chiral starting material to establish the desired stereochemistry of the piperidine ring. This can involve multi-step sequences including but not limited to asymmetric reactions, cyclization, and reduction steps.
-
Introduction of the Side Chain: The long aliphatic side chain is typically introduced via a coupling reaction, such as a Grignard reaction or a Wittig reaction, with a suitable precursor of the piperidine core.
-
Functional Group Manipulation: Subsequent steps may involve the oxidation of a precursor to form the ketone group on the side chain and deprotection of any protecting groups used during the synthesis.
-
Purification: The final product, this compound, is purified using techniques such as column chromatography to yield the pure compound.
Note: This is a generalized protocol. For a detailed, step-by-step procedure, it is recommended to consult specialized literature on the total synthesis of this compound and related piperidine alkaloids.
Biological Activity: Cholinesterase Inhibition
This compound is a known inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE).[2] Its mechanism of action has been identified as noncompetitive inhibition.[3]
Table 4: Cholinesterase Inhibition Data for this compound
| Enzyme | Inhibition Type | Kᵢ (μM) | Source |
| Butyrylcholinesterase (BChE) | Noncompetitive | 11.3 | [MDPI][2] |
Mechanism of Action: Noncompetitive Inhibition
Noncompetitive inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. In the case of this compound, it binds to an allosteric site on the cholinesterase enzyme.
References
The Biological Activities of (-)-Spectaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Spectaline is a piperidine alkaloid isolated from the flowers and green fruits of Senna spectabilis (Fabaceae), a plant with a history of use in traditional medicine.[1][2] This document provides a comprehensive overview of the known biological activities of (-)-spectaline and its close derivatives, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural product.
Core Biological Activities
(-)-Spectaline has demonstrated a range of biological activities, with the most significant being its antiproliferative effects and the cholinesterase inhibitory properties of its derivatives and racemate. Additionally, preliminary studies suggest potential anti-inflammatory and antimalarial activities.
Antiproliferative Activity
A mixture of (-)-cassine and (-)-spectaline has been shown to exhibit significant antiproliferative activity against various cancer cell lines, with a pronounced effect on hepatocellular carcinoma (HepG2) cells. The mechanism underlying this activity involves the induction of cell cycle arrest at the G1/S transition, mediated by the inactivation of the Extracellular signal-regulated kinase (ERK) pathway and the subsequent downregulation of cyclin D1.[2][3]
Quantitative Data: Antiproliferative Activity
| Cell Line | Compound | IC50 (µg/mL) |
| HepG2 (Hepatocellular Carcinoma) | (-)-Cassine/(-)-Spectaline Mixture | 26.45 ± 1.73 |
| Normal Fibroblast | (-)-Cassine/(-)-Spectaline Mixture | 55.62 ± 1.69 |
Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: HepG2 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the (-)-cassine/(-)-spectaline mixture for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Signaling Pathway: Antiproliferative Mechanism
Cholinesterase Inhibitory Activity
While data on (-)-spectaline itself is limited, its racemic form and derivatives have been identified as cholinesterase inhibitors. Specifically, racemic this compound shows a preference for inhibiting human butyrylcholinesterase (BChEhu).[4] Derivatives such as (-)-3-O-acetyl-spectaline and (-)-3-O-tert-Boc-spectaline are noncompetitive inhibitors of acetylcholinesterase (AChE).
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound | Enzyme | Ki (µM) |
| (±)-Spectaline | Human Butyrylcholinesterase (BChEhu) | 11.3 |
| (-)-3-O-acetyl-spectaline | Rat Brain Acetylcholinesterase | 6.1 |
| (-)-3-O-tert-Boc-spectaline | Rat Brain Acetylcholinesterase | 7.5 |
Experimental Protocol: On-flow Mass Spectrometry-Based Dual-Enzyme Assay
-
Enzyme Immobilization: Human butyrylcholinesterase is immobilized on a support within an enzymatic reactor cartridge.
-
System Setup: The enzymatic reactor is coupled online with a liquid chromatography-mass spectrometry (LC-MS) system.
-
Substrate and Inhibitor Infusion: A continuous flow of the substrate (e.g., butyrylthiocholine) and the test compound (racemic this compound) at various concentrations is passed through the enzymatic reactor.
-
Reaction and Detection: The enzymatic reaction produces a specific product that is continuously monitored by the mass spectrometer.
-
Inhibition Measurement: The degree of inhibition is determined by the decrease in the product signal in the presence of the inhibitor.
-
Ki Determination: The inhibition constant (Ki) is calculated from dose-response curves and kinetic models.
Experimental Workflow: Cholinesterase Inhibition Assay
Anti-inflammatory Activity
(-)-Spectaline has been reported to exhibit moderate inhibitory activity against cyclooxygenase-1 (COX-1) and marginal inhibition of cyclooxygenase-2 (COX-2) at a concentration of 100 ppm.[1] This suggests a potential anti-inflammatory effect, though more detailed quantitative studies are required to fully characterize this activity.
Quantitative Data: Anti-inflammatory Activity
| Enzyme | Compound | Inhibition (%) at 100 ppm |
| COX-1 | (-)-Spectaline | ~40% |
| COX-2 | (-)-Spectaline | <10% |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
A standard method to assess COX inhibition involves measuring the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound ((-)-spectaline) or a reference inhibitor (e.g., aspirin, celecoxib).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped (e.g., by adding a strong acid).
-
Prostaglandin Quantification: The amount of PGE₂ produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence and absence of the inhibitor.
Antimalarial Activity
(-)-Spectaline has shown activity against the W2 strain of Plasmodium falciparum with an IC50 value of 2.76 µM.[4] This indicates a potential avenue for the development of new antimalarial agents based on the this compound scaffold.
Quantitative Data: Antimalarial Activity
| Organism | Compound | IC50 (µM) |
| Plasmodium falciparum (W2 strain) | (-)-Spectaline | 2.76 |
Conclusion
(-)-Spectaline and its derivatives represent a promising class of natural products with a range of biological activities. The antiproliferative and cholinesterase inhibitory properties are the most well-characterized to date, with clear quantitative data and established mechanisms of action. The preliminary findings on its anti-inflammatory and antimalarial activities warrant further investigation to determine the full therapeutic potential of this piperidine alkaloid. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Spectaline and its Derivatives: A Technical Guide on their Role in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectaline and its analogs represent a promising class of piperidine alkaloids with significant potential for the therapeutic intervention in a range of Central Nervous System (CNS) disorders. Iso-6-spectaline has demonstrated notable CNS depressant and anticonvulsant properties, primarily through modulation of the GABAergic system. Furthermore, derivatives of (-)-spectaline have been identified as potent acetylcholinesterase inhibitors, suggesting their utility in managing cognitive deficits associated with neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
Piperidine alkaloids are a diverse group of natural products known for their wide array of biological activities. Among these, this compound and its derivatives, originally isolated from plants of the Senna genus, have emerged as compounds of interest for their effects on the CNS.[1] Iso-6-spectaline has been investigated for its sedative and anticonvulsant effects, while synthetic derivatives of (-)-spectaline are being explored for their potential in treating cognitive decline. This document aims to consolidate the existing technical information on these compounds to aid researchers and drug development professionals in this field.
Mechanism of Action
Iso-6-spectaline: Modulation of the GABAergic System
The primary mechanism of action for the CNS depressant and anticonvulsant effects of iso-6-spectaline appears to be the potentiation of GABAergic neurotransmission.[1] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS.[2] Its effects are mediated through two main classes of receptors: GABAA and GABAB receptors. The anticonvulsant effect of iso-6-spectaline is affected by pretreatment with flumazenil, a selective antagonist of the benzodiazepine site on the GABAA receptor.[1] This suggests that iso-6-spectaline may act as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effect of GABA.[1]
Below is a diagram illustrating the proposed interaction of iso-6-spectaline with the GABAergic synapse.
Figure 1: Proposed mechanism of iso-6-spectaline at the GABAergic synapse.
(-)-Spectaline Derivatives: Acetylcholinesterase Inhibition
Derivatives of (-)-spectaline have been shown to act as non-competitive inhibitors of acetylcholinesterase (AChE).[3] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a well-established therapeutic strategy for managing the symptoms of cognitive decline in conditions such as Alzheimer's disease.
The following diagram illustrates the role of (-)-spectaline derivatives in the cholinergic signaling pathway.
Figure 2: Inhibition of acetylcholinesterase by (-)-spectaline derivatives.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on this compound and its derivatives.
Table 1: In Vivo Efficacy of Iso-6-spectaline in Mouse Models
| Model | Endpoint | Doses (p.o.) | Result | Reference |
| Open Field Test | Ambulation (Number of Crossings) | 0.1 mg/kg | 30% decrease | [1] |
| 0.5 mg/kg | 30% decrease | [1] | ||
| 1.0 mg/kg | 59% decrease | [1] | ||
| Rota-rod Test | Time on Rod | 1.0 mg/kg | 40% reduction | [1] |
| Pentylenetetrazole (PTZ)-induced Convulsions | Latency to Convulsion | 0.1, 0.5, 1.0 mg/kg | Significant increase | [1] |
| Picrotoxin-induced Convulsions | Latency to Convulsion | 1.0 mg/kg | Significant increase | [1] |
Note: A full dose-response curve and ED50 value for the anticonvulsant effects of iso-6-spectaline are not currently available in the public literature.
Table 2: In Vitro Acetylcholinesterase Inhibition by (-)-Spectaline Derivatives
| Compound | Inhibition Type | Ki (µM) | Reference |
| LASSBio-767 [(-)-3-O-acetyl-spectaline] | Non-competitive | 6.1 | [3] |
| LASSBio-822 [(-)-3-O-tert-Boc-spectaline] | Non-competitive | 7.5 | [3] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is used to evaluate the anticonvulsant activity of a test compound.
Materials:
-
Male Swiss mice (25-30 g)
-
Iso-6-spectaline
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.5% Tween 80 in distilled water)
-
Syringes and needles for oral (p.o.) and intraperitoneal (i.p.) administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (23 ± 2°C, 12-h light/dark cycle) with free access to food and water for at least one week before the experiment.[4]
-
Drug Administration:
-
Seizure Induction: 24 hours after drug administration, inject PTZ (60 mg/kg, i.p.) to induce clonic convulsions.[4]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first generalized clonic convulsion for a period of 30 minutes. The percentage of animals protected from seizures in each group can also be determined.
Rota-rod Test for Motor Coordination in Mice
This test assesses the effect of a compound on motor coordination and balance.
Materials:
-
Male Swiss mice (25-30 g)
-
Iso-6-spectaline
-
Vehicle
-
Rota-rod apparatus
-
Syringes and needles for oral administration
Procedure:
-
Animal Acclimatization and Training:
-
Drug Administration: Administer iso-6-spectaline (e.g., 1.0 mg/kg, p.o.) or vehicle to the respective groups.[1]
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes or 24 hours), place the mice on the Rota-rod.[1][4]
-
The rod is typically set to accelerate from a low speed (e.g., 4 RPM) to a higher speed (e.g., 40 RPM) over a period of time (e.g., 300 seconds).[5]
-
Record the latency to fall from the rod for each mouse. A cut-off time is usually set (e.g., 300 seconds).
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay is used to determine the inhibitory activity of compounds on AChE.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compounds (e.g., (-)-spectaline derivatives)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Protocol:
-
In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki can be determined using Lineweaver-Burk plots.
Pharmacokinetics and Toxicity
Currently, there is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) and the lethal dose (LD50) of iso-6-spectaline. Further studies are required to fully characterize the pharmacokinetic and toxicological profile of this compound.
Conclusion and Future Directions
This compound and its derivatives have demonstrated compelling preclinical evidence for their potential in treating CNS disorders. Iso-6-spectaline's positive modulation of the GABAA receptor makes it a promising candidate for further investigation in epilepsy and other conditions characterized by neuronal hyperexcitability. The acetylcholinesterase inhibitory activity of (-)-spectaline derivatives positions them as potential leads for the development of new treatments for cognitive disorders.
Future research should focus on:
-
Conducting detailed dose-response studies for iso-6-spectaline to determine its ED50 for anticonvulsant effects.
-
Elucidating the full pharmacokinetic and toxicological profiles of this compound compounds.
-
Synthesizing and screening a broader range of (-)-spectaline derivatives to optimize their potency and selectivity for acetylcholinesterase.
-
Evaluating the efficacy of these compounds in more advanced and disease-relevant animal models of CNS disorders.
The logical progression of this research is visualized in the workflow diagram below.
References
- 1. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Central Nervous System Effects of Iso-6-spectaline Isolated from Senna Spectabilis var. Excelsa (Schrad) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Spectaline Enigma: A Technical Guide to Its Hypothetical Biosynthesis in Senna spectabilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectaline, a prominent piperidine alkaloid isolated from Senna spectabilis, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the biosynthetic pathway responsible for its production within the plant remains largely unelucidated. This technical guide synthesizes the current understanding of piperidine alkaloid and polyketide biosynthesis to propose a comprehensive hypothetical pathway for this compound formation. We delve into the probable enzymatic steps, from the initial cyclization of L-lysine to the intricate assembly of the characteristic long-chain alkyl moiety. Furthermore, this document outlines plausible experimental protocols for pathway elucidation and presents a framework for the quantitative analysis of key metabolites and enzymes. Diagrams illustrating the proposed metabolic cascade and experimental workflows are provided to facilitate a deeper understanding and guide future research in this area.
Introduction
Senna spectabilis (Fabaceae) is a rich source of bioactive secondary metabolites, among which the piperidine alkaloids, particularly this compound and its analogues, are of significant medicinal interest. These compounds feature a substituted piperidine ring attached to a long, functionalized alkyl chain. While the piperidine core is known to originate from the amino acid L-lysine, the precise enzymatic machinery and the mechanism of side-chain attachment in S. spectabilis have not been experimentally verified. Understanding this biosynthetic pathway is crucial for harnessing the plant's metabolic potential for biotechnological production of this compound and for the rational design of novel therapeutic agents. This guide presents a scientifically grounded, hypothetical pathway for this compound biosynthesis, drawing parallels from established knowledge of similar natural product biosyntheses.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two key stages: the formation of the piperidine ring and the synthesis and attachment of the polyketide-derived side chain.
Formation of the Piperidine Ring from L-Lysine
The piperidine nucleus of this compound is derived from the essential amino acid L-lysine. The initial and pivotal step is the formation of the cyclic imine, Δ1-piperideine. This is believed to occur via one of two primary routes:
-
Route A: The Lysine Decarboxylase (LDC) Pathway. This pathway involves the decarboxylation of L-lysine by Lysine Decarboxylase (LDC) to yield cadaverine. Subsequently, a diamine oxidase would catalyze the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine.
-
Route B: The Δ1-Piperideine Synthase (PS) Pathway. A more direct route involves the enzyme Δ1-Piperideine Synthase (PS) , which catalyzes the direct conversion of L-lysine to Δ1-piperideine.
Following its formation, Δ1-piperideine is proposed to be reduced to piperideine by a reductase , which then serves as the foundational scaffold for the subsequent addition of the side chain.
Caption: Hypothetical pathways for piperidine ring formation from L-lysine.
Polyketide Side Chain Biosynthesis and Attachment
The long alkyl side chain of this compound is characteristic of a polyketide, a class of natural products synthesized by Polyketide Synthases (PKSs) . These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.
The proposed steps are as follows:
-
Initiation: A starter unit, likely acetyl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.
-
Elongation: The polyketide chain is extended through the sequential addition of extender units, primarily malonyl-CoA, in a series of decarboxylative condensation reactions. The number of elongation cycles would determine the final length of the side chain.
-
Processing: During elongation, the growing polyketide chain may undergo various modifications, including reductions by ketoreductase (KR) domains and dehydrations by dehydratase (DH) domains within the PKS modules. This processing is responsible for the specific pattern of keto and hydroxyl groups along the chain.
-
Attachment to the Piperidine Ring: The fully assembled polyketide chain is likely transferred from the PKS to the piperideine ring. This could be facilitated by a dedicated acyltransferase or occur through a direct reaction between the activated polyketide thioester and the piperideine nitrogen.
-
Final Modifications: Following the attachment of the side chain, further enzymatic modifications, such as hydroxylation at specific positions, would be carried out by enzymes like cytochrome P450 monooxygenases to yield the final this compound molecule.
Caption: Proposed biosynthesis of the this compound side chain and its attachment.
Quantitative Data Summary
Currently, there is a notable absence of quantitative data in the literature regarding the biosynthesis of this compound in Senna spectabilis. Future research should focus on quantifying the following key parameters:
| Parameter | Description | Importance |
| Enzyme Kinetics | ||
| LDC/PS Vmax, Km | Maximum reaction velocity and Michaelis constant for the initial enzyme in piperidine ring formation. | Determines the rate-limiting step in the early pathway. |
| PKS Catalytic Rate | Rate of polyketide chain elongation. | Influences the overall flux towards this compound. |
| Metabolite Concentrations | ||
| L-Lysine Pool Size | Concentration of the primary precursor in relevant plant tissues. | Assesses precursor availability. |
| This compound Yield | Concentration of this compound in different tissues (leaves, flowers, roots) and at various developmental stages. | Identifies optimal sources and developmental timing for harvesting. |
| Gene Expression Levels | ||
| LDC/PS Transcript Abundance | mRNA levels of the genes encoding the initial biosynthetic enzymes. | Correlates gene expression with alkaloid accumulation. |
| PKS Gene Expression | mRNA levels of the polyketide synthase gene(s). | Provides insights into the regulation of side chain biosynthesis. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Protocol for Identification of Biosynthetic Genes
Objective: To identify candidate genes for Lysine Decarboxylase (LDC), Δ1-Piperideine Synthase (PS), and Polyketide Synthase (PKS) from Senna spectabilis.
Methodology:
-
RNA Extraction and Sequencing:
-
Harvest fresh tissues (e.g., young leaves, flowers) from S. spectabilis.
-
Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable plant RNA extraction kit.
-
Perform transcriptome sequencing (RNA-Seq) using a high-throughput sequencing platform (e.g., Illumina).
-
-
De Novo Transcriptome Assembly and Annotation:
-
Assemble the raw sequencing reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans. .
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, UniProt) using BLASTx.
-
Identify transcripts with high sequence similarity to known LDCs, PSs, and PKSs from other plant species.
-
-
Gene Cloning and Functional Characterization:
-
Design gene-specific primers based on the identified transcript sequences.
-
Amplify the full-length coding sequences of the candidate genes using PCR.
-
Clone the amplified genes into an expression vector (e.g., pET vector for bacterial expression or a plant expression vector).
-
Express the recombinant proteins and purify them.
-
Perform in vitro enzyme assays with the purified proteins and their putative substrates (e.g., L-lysine for LDC/PS, acetyl-CoA and malonyl-CoA for PKS) to confirm their function.
-
Caption: A streamlined workflow for identifying and validating biosynthetic genes.
Protocol for In Vitro Enzyme Assays
Objective: To determine the kinetic properties of the identified biosynthetic enzymes.
Methodology for Lysine Decarboxylase (LDC) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified recombinant LDC enzyme.
-
Initiation: Start the reaction by adding a known concentration of L-lysine.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: Quantify the product (cadaverine) using a suitable method, such as HPLC with pre-column derivatization (e.g., with dansyl chloride).
-
Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.
Methodology for Polyketide Synthase (PKS) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified PKS enzyme, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., malonyl-CoA), and NADPH as a cofactor for reductive domains.
-
Initiation and Incubation: Start the reaction and incubate under optimal conditions.
-
Product Extraction: Extract the polyketide product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by LC-MS to determine its mass and structure.
-
Activity Measurement: Quantify the product formation to determine the enzyme's catalytic activity.
Conclusion and Future Directions
The biosynthesis of this compound in Senna spectabilis represents a fascinating example of the interplay between amino acid and polyketide metabolism. The hypothetical pathway presented in this guide provides a solid foundation for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the key biosynthetic genes, particularly the initial enzyme that commits lysine to the pathway and the polyketide synthase responsible for the side chain assembly. A deeper understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of this compound production, potentially leading to the development of novel pharmaceuticals. The experimental protocols outlined herein offer a roadmap for researchers to unravel the intricate molecular machinery behind the synthesis of this promising natural product.
Spectaline Derivatives: A Technical Guide to Their Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
Spectaline, a piperidine alkaloid naturally occurring in species of the Senna genus, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated notable biological activity, particularly as cholinesterase inhibitors, indicating a therapeutic potential for central nervous system (CNS) disorders. This document provides a comprehensive technical overview of this compound derivatives, summarizing key quantitative data on their enzymatic inhibition, detailing the experimental protocols for their synthesis and evaluation, and visualizing their proposed mechanism of action and experimental workflows.
Introduction to this compound and its Derivatives
(-)-Spectaline is a naturally occurring piperidine alkaloid that has been the subject of synthetic and pharmacological research. The core structure of this compound has been modified to create various analogues with the aim of enhancing its biological activity. Research has primarily focused on its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound derivatives can increase acetylcholine levels in the brain, a strategy employed in the treatment of conditions like Alzheimer's disease.
Furthermore, pyridinic analogues of this compound have been designed and evaluated for antipsychotic and antidepressant-like activities, suggesting a broader therapeutic potential within the CNS.[1] These compounds are often developed through molecular hybridization techniques, combining features of this compound with other pharmacologically active molecules, such as tacrine.[1]
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency of synthesized this compound analogues against human butyrylcholinesterase (BChEhu) and electric eel acetylcholinesterase (AChEee) has been a key focus of research. The data presented below is summarized from studies evaluating a series of these compounds.
| Compound ID | Target Enzyme | Inhibition Constant (Ki) in µM |
| 10c | BChEhu | 5.24 |
| 3 (rac-spectaline) | BChEhu | 11.3 |
| 13a | BChEhu | 13.2 |
| 12b | BChEhu | 17.4 |
Data sourced from studies on synthesized analogues of (-)-cassine and (-)-spectaline.[2]
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound derivatives involves multi-step chemical reactions. A representative, generalized protocol is described below.
-
Starting Materials : The synthesis typically begins with commercially available starting materials, which are modified through a series of reactions to build the piperidine ring characteristic of this compound.
-
Key Reactions : Common synthetic steps include aldol condensation, cyclization reactions to form the heterocyclic ring, and stereoselective reductions to control the compound's three-dimensional structure.
-
Purification : After each synthetic step, the intermediate compounds are purified using techniques such as column chromatography.
-
Final Product Characterization : The final this compound derivatives are characterized using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.
On-Flow Mass Spectrometry-Based Dual-Enzyme Assay
The inhibitory activity of the this compound derivatives on AChE and BChE is determined using a high-throughput screening method.
-
Enzyme and Substrate Preparation : Solutions of human BChE and electric eel AChE are prepared in a suitable buffer. A solution of the substrate, acetylcholine, is also prepared.
-
Inhibitor Incubation : The this compound derivatives (inhibitors) are pre-incubated with the enzymes for a specific period to allow for binding.
-
On-Flow Reaction : The enzyme-inhibitor mixture is then mixed with the substrate solution in a continuous flow system. The enzymatic reaction produces choline.
-
Mass Spectrometry Detection : The reaction mixture is directly injected into a mass spectrometer, which detects and quantifies the amount of choline produced.
-
Data Analysis : The rate of choline production in the presence of the inhibitor is compared to the rate in its absence. This data is used to calculate the inhibitory potency of the compound, typically expressed as an IC50 or Ki value.
Visualizations: Pathways and Workflows
Proposed Therapeutic Mechanism of Action
The primary therapeutic hypothesis for this compound derivatives in CNS disorders is based on their inhibition of cholinesterases. The following diagram illustrates this proposed mechanism.
Caption: Mechanism of this compound Derivatives in CNS Disorders.
Experimental Workflow for Derivative Evaluation
The process of developing and testing new this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for this compound Derivative Synthesis and Evaluation.
Conclusion and Future Directions
This compound derivatives represent a valuable class of compounds with demonstrated inhibitory activity against key enzymes in the cholinergic system. The existing data supports their further investigation for the treatment of CNS disorders. Future research should focus on optimizing the structure of these derivatives to improve their potency and selectivity, as well as conducting in vivo studies to establish their efficacy and safety profiles in animal models of neurological diseases. The development of more diverse synthetic routes could also broaden the range of accessible analogues, potentially leading to the discovery of novel therapeutic agents.
References
The Pharmacological Profile of Piperidine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine alkaloids represent a large and structurally diverse class of natural products characterized by a piperidine (hexahydropyridine) ring system. Found extensively in the plant kingdom, particularly in families such as Piperaceae, Solanaceae, and Lobeliaceae, these compounds have garnered significant attention in the fields of pharmacology and medicinal chemistry. Their wide range of biological activities, from neuro-modulatory and anti-inflammatory to anticancer and antimicrobial, makes them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the pharmacological profile of key piperidine alkaloids, with a focus on their quantitative data, the experimental protocols used for their characterization, and the molecular signaling pathways through which they exert their effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for several prominent piperidine alkaloids, providing a comparative overview of their potency and activity across various biological targets.
Table 1: Receptor and Enzyme Binding Affinity of Piperidine Alkaloids
| Alkaloid | Target | Assay Type | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Organism/System |
| (-)-Lobeline | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding ([³H]-Nicotine) | 4.4 nM | - | Rat Brain |
| (-)-Lobeline | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding | 4 nM | - | Rodent Brain |
| (-)-Spectaline Derivative (LASSBio-767) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 6.1 µM | - | Rat Brain |
| (-)-Spectaline Derivative (LASSBio-822) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 7.5 µM | - | Rat Brain |
| Juliflorine | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.4 µM | 0.42 µM | - |
| Juliflorine | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 0.1 µM | 0.12 µM | - |
| Piperine | Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition (Verapamil Metabolism) | 36 - 77 µM | - | Human Liver Microsomes |
| Piperine | Cytochrome P450 3A (CYP3A) | Time-dependent Enzyme Inhibition | 30.7 µM (Kᵢ) / 0.041 min⁻¹ (kᵢₙₐ꜀ₜ) | - | Human Liver Microsomes |
| Piperine | Cytochrome P450 1A2 (CYP1A2) | Enzyme Inhibition | - | 18.8 ± 7.5 µM | Recombinant Human CYP |
| Piperine | Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition | - | 4.0 µM | Recombinant Human CYP |
Table 2: Cytotoxic and Antiproliferative Activity of Piperine
| Cell Line | Cancer Type | Assay Type | IC₅₀ (Half-maximal Inhibitory Concentration) |
| AGP01 | Gastric Cancer | MTT Assay | 12.06 µg/mL |
| U-251 MG | Glioblastoma | Cytotoxicity Assay | 35.04 µM |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | 6.51 µg/mL (DF fraction) |
| MDA-MB-231 | Breast Cancer | Cytotoxicity Assay | Varies with extract |
| MDA-MB-468 | Breast Cancer | Cytotoxicity Assay | Varies with extract |
Table 3: Toxicological Data for Coniine
| Enantiomer/Mixture | Organism | Route of Administration | LD₅₀ (Median Lethal Dose) |
| (-)-Coniine | Mouse | - | 7.0 mg/kg |
| (±)-Coniine | Mouse | - | 7.7 mg/kg |
| (+)-Coniine | Mouse | - | 12.1 mg/kg |
| Coniine | Cow | Ingestion | 3.3 mg/kg |
| Coniine | Horse | Ingestion | 15.5 mg/kg |
| Coniine | Sheep | Ingestion | 44.0 mg/kg |
Table 4: Anthelmintic Activity of Pelletierine Alkaloids
| Alkaloid | Target Organism | Activity | Quantitative Data |
| Isopelletierine | Fasciola hepatica (Liver Fluke) | Potent Anthelmintic | Specific EC₅₀ values not available in the provided search results. |
| Pelletierine | Gastrointestinal Nematodes | Anthelmintic | Specific EC₅₀ values not available in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of key experimental protocols used in the characterization of piperidine alkaloids.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.
-
Materials:
-
Receptor Source: Rat brain tissue homogenate (for α4β2 and α7 nAChRs) or cell lines expressing the nAChR subtype of interest (e.g., IMR-32 cells for α3β4 nAChRs).[1]
-
Radioligand: e.g., [³H]Cytisine for α4β2 nAChRs, [³H]methyllycaconitine for α7 nAChRs, or [³H]epibatidine for α3β4 nAChRs.[1]
-
Test Compound: Piperidine alkaloid of interest (e.g., Lobeline).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet and resuspend in fresh assay buffer.[1]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Materials:
-
Target cells (e.g., cancer cell lines).
-
96-well plates.
-
Cell culture medium.
-
Test compound (e.g., Piperine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value of the test compound.
-
Whole-Cell Patch Clamp Recording
This electrophysiological technique is used to study the effects of a compound on ion channels in the cell membrane.
-
Materials:
-
Cultured cells (e.g., neurons or cells expressing specific ion channels).
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).
-
Glass micropipettes.
-
Intracellular and extracellular solutions with specific ionic compositions.
-
Test compound (e.g., Piperine).
-
-
Procedure:
-
Pipette Preparation: Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with the intracellular solution.
-
Cell Approach: Under microscopic guidance, carefully bring the micropipette into contact with the surface of a single cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[4][5]
-
Recording: In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing across the membrane. In current-clamp mode, inject a known current and record the changes in membrane potential.
-
Compound Application: Perfuse the extracellular solution containing the test compound onto the cell and record the changes in ion channel activity.
-
Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the compound on the ion channels (e.g., inhibition, activation, or modulation of channel kinetics).
-
Signaling Pathways and Mechanisms of Action
Piperidine alkaloids exert their pharmacological effects through modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
References
- 1. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectaline and its Derivatives: A Technical Guide to their Cholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cholinesterase inhibitory properties of Spectaline and its semi-synthetic derivatives. This compound, a piperidine alkaloid naturally occurring in the flowers of Senna spectabilis (Fabaceae), has served as a scaffold for the development of potent and selective cholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This document details their mechanism of action, enzyme kinetics, and in vivo efficacy, presenting key data in a structured format for ease of comparison and analysis.
Core Concepts and Mechanism of Action
This compound itself has been investigated, but more significant findings have emerged from its derivatives, particularly LASSBio-767 [(-)-3-O-acetyl-spectaline] and LASSBio-822 [(-)-3-O-tert-Boc-spectaline].[1] These compounds have been identified as CNS-selective, noncompetitive inhibitors of acetylcholinesterase (AChE).[1]
The primary mechanism of action involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting these enzymes, particularly AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4][5]
Kinetic studies have demonstrated that these this compound derivatives reduce the maximum reaction rate (Vmax) of cholinesterase without altering the Michaelis constant (Km) for the substrate, a characteristic of noncompetitive inhibition.[1] Molecular docking simulations further elucidate this mechanism, suggesting that these compounds interact with the peripheral anionic site (PAS) of the Torpedo acetylcholinesterase catalytic gorge, rather than the catalytic triad.[1] This interaction at the PAS can allosterically modulate the enzyme's activity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cholinesterase inhibitory activity of this compound derivatives.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity (BChE/AChE IC50 Ratio) |
| LASSBio-767 [(-)-3-O-acetyl-spectaline] | Rat Brain AChE | 6.1 µM[1] | 7.32 µM[7] | 21[7] |
| LASSBio-822 [(-)-3-O-tert-Boc-spectaline] | Rat Brain AChE | 7.5 µM[1] | - | - |
| Analogue 9 (from (-)-spectaline) | Rat Brain AChE | - | 15.1 µM[7] | 9.5[7] |
Table 2: In Vivo Efficacy Data in Scopolamine-Induced Amnesia Models
| Compound | Animal Model | Test | Effective Dose (i.p.) | Outcome |
| LASSBio-767 | Mice | Step-down passive avoidance | 0.1 mg/kg[1] | Reversed scopolamine-induced reduction in step-down latency.[1] |
| LASSBio-767 | Mice | Morris water maze | 1 mg/kg[1] | Reversed scopolamine-induced changes in water maze escape latency.[1] |
| LASSBio-822 | Mice | Step-down passive avoidance | 0.1 mg/kg[1] | Reversed scopolamine-induced reduction in step-down latency.[1] |
| Analogue 9 | Mice | Scopolamine-induced amnesia | 1 mg/kg[7] | Fully efficacious in reverting amnesia.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.[4][8]
Principle: The assay measures the rate of acetylthiocholine (or butyrylthiocholine) hydrolysis by AChE (or BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Protocol:
-
Enzyme and Substrate Preparation: Rat brain homogenates are used as the source of cholinesterase. Acetylthiocholine is used as the substrate for AChE activity measurement.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 8.0). The reaction mixture contains the enzyme preparation, DTNB, and the test compound (this compound derivative) at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate, acetylthiocholine. The change in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are then calculated from the concentration-response curves.
Enzyme Kinetics Analysis
Principle: To determine the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.[9][10][11] The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Protocol:
-
Assay Conditions: The cholinesterase inhibition assay is performed as described above.
-
Varying Concentrations: A range of acetylthiocholine concentrations are used. For each substrate concentration, the reaction rate is measured in the absence and presence of different fixed concentrations of the this compound derivative.
-
Data Plotting and Analysis: The data is plotted as 1/V versus 1/[S]. For noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged. The inhibition constant (Ki) can be determined from these plots.[1]
In Vivo Behavioral Studies (Scopolamine-Induced Amnesia)
Principle: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient memory deficit in rodents, providing a model for studying the efficacy of potential cognitive enhancers.[1][12]
Step-Down Passive Avoidance Test Protocol:
-
Apparatus: The apparatus consists of a chamber with an electrified grid floor and a small, insulated platform.
-
Training: Mice are placed on the platform. When they step down onto the grid, they receive a mild foot shock. This teaches them to remain on the platform.
-
Drug Administration: Thirty minutes after training, scopolamine (1 mg/kg, i.p.) is administered to induce amnesia. Fifteen minutes prior to the scopolamine injection, the test compound (e.g., LASSBio-767 at 0.1 mg/kg, i.p.) or saline is administered.[1]
-
Testing: Twenty-four hours after training, the mice are placed back on the platform, and the latency to step down is recorded. A longer step-down latency indicates improved memory retention.
Morris Water Maze Test Protocol:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Training: Mice are placed in the pool and must learn the location of the hidden platform to escape the water. Visual cues are placed around the room to aid in spatial navigation.
-
Drug Administration: Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the test session. The test compound (e.g., LASSBio-767 at 1 mg/kg, i.p. or p.o.) is given 15 minutes before the scopolamine.[1]
-
Testing: The escape latency (time to find the platform) is measured over several trials. A shorter escape latency indicates better spatial memory.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Inhibition of AChE by a this compound derivative in the cholinergic synapse.
Caption: Reaction schematic for noncompetitive enzyme inhibition.
Caption: Workflow for in vivo evaluation of this compound derivatives.
References
- 1. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinesterase Activities of Different Solvent Extracts of Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 10. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research on Spectaline Analogs as Novel EGFR Inhibitors
Disclaimer: "Spectaline" is a fictional compound created for illustrative purposes within this guide. The data, experimental results, and specific analog structures presented herein are hypothetical and intended to demonstrate a representative workflow in early-stage drug discovery. The underlying biological principles and experimental methodologies are based on established scientific practices.
This document provides an in-depth overview of the early-stage research and development of this compound analogs, a novel class of compounds targeting the Epidermal Growth Factor Receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will detail the profile of the initial lead compound, the strategic development of analogs to improve pharmacokinetic properties, and the key experimental protocols used in their evaluation.
Lead Compound Profile: SP-001 (this compound)
The initial lead compound, this compound (designated SP-001), was identified through a high-throughput screening campaign as a potent inhibitor of the EGFR tyrosine kinase. While demonstrating excellent in-vitro potency, its preclinical development was hindered by poor pharmacokinetic properties, notably low oral bioavailability and a short in-vivo half-life. These findings necessitated a medicinal chemistry program to generate analogs with an improved therapeutic profile.
Table 1: In-Vitro Potency and Pharmacokinetic Profile of Lead Compound SP-001
| Compound ID | Target | IC50 (nM) | Cell-Based Potency (A549, EC50, nM) | Mouse PK (Oral, 10 mg/kg) |
| SP-001 | EGFR | 5.2 | 45.8 | Bioavailability (F%): < 5% Half-life (t½): 0.8 hours |
Analog Development and Screening Workflow
The primary goal of the analog program was to systematically modify the core this compound scaffold to enhance metabolic stability and oral absorption while retaining or improving target potency. The general workflow for analog synthesis, screening, and candidate selection is depicted below.
Caption: Workflow for this compound analog development and screening.
In-Vitro Characterization of this compound Analogs
Analogs were primarily evaluated for their ability to inhibit EGFR kinase activity and suppress downstream signaling pathways.
Mechanism of Action: EGFR Signaling Pathway
This compound and its analogs are designed to be ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to this domain, they prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in EGFR-dependent cancer cells.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) of this compound analogs against the purified EGFR kinase domain.
Objective: To quantify the potency of test compounds in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain (Carna Biosciences, #08-113)
-
ATP (Sigma-Aldrich, #A7699)
-
Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, #P0275)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Test compounds (this compound analogs) dissolved in 100% DMSO
-
384-well white assay plates (Corning, #3572)
Procedure:
-
Compound Plating: Serially dilute compounds in DMSO, then further dilute in Assay Buffer to create a 10-point, 3-fold dilution series. Dispense 5 µL of each concentration into the assay plate.
-
Enzyme Addition: Add 10 µL of EGFR enzyme solution (final concentration 2 ng/µL in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a substrate/ATP mixture (final concentrations: 0.2 mg/mL peptide substrate, 10 µM ATP) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision Multilabel Reader).
-
Data Analysis: Normalize the data relative to high (no enzyme) and low (DMSO vehicle) controls. Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value.
Summary of In-Vitro Data for Lead Analogs
A subset of synthesized analogs demonstrated superior potency and cellular activity compared to the parent compound, SP-001.
Table 2: Comparative In-Vitro Profile of Key this compound Analogs
| Compound ID | EGFR IC50 (nM) | A549 Cell EC50 (nM) | Kinase Selectivity (SRC IC50 / EGFR IC50) |
| SP-001 | 5.2 | 45.8 | 85x |
| SP-002 | 25.1 | 150.3 | > 200x |
| SP-003 | 4.8 | 39.5 | 70x |
| SP-004 | 1.9 | 15.6 | > 500x |
| SP-011 | 3.1 | 22.0 | > 450x |
In-Vivo Pharmacokinetic (PK) Profiling
Based on superior in-vitro potency and selectivity, SP-004 was advanced to in-vivo pharmacokinetic studies alongside the parent compound for direct comparison.
Experimental Protocol: Mouse Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a test compound following oral (PO) and intravenous (IV) administration in mice.
Animals: Male BALB/c mice (8 weeks old, n=3 per group).
Procedure:
-
Dosing:
-
Oral (PO) Group: Administer the compound formulated in 0.5% methylcellulose / 0.1% Tween-80 via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer the compound formulated in 5% DMSO / 40% PEG300 / 55% saline via tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 30 µL) via submandibular bleed at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into K2EDTA-coated tubes, and centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Analysis: Extract the compound from plasma samples using protein precipitation with acetonitrile. Analyze the compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) using non-compartmental analysis with Phoenix WinNonlin software.
Comparative Pharmacokinetic Data
SP-004 demonstrated a dramatically improved pharmacokinetic profile over the original lead, SP-001.
Table 3: Comparative Pharmacokinetic Parameters of SP-001 and SP-004 in Mice
| Parameter | SP-001 (10 mg/kg PO) | SP-004 (10 mg/kg PO) |
| Cmax (ng/mL) | 45 | 850 |
| Tmax (hr) | 0.5 | 2.0 |
| AUC₀-last (ng*hr/mL) | 88 | 5,950 |
| Half-life (t½, hr) | 0.8 | 6.5 |
| Bioavailability (F%) | < 5% | 42% |
Lead Candidate Selection
The selection of a lead candidate for further preclinical development was based on a multi-parameter assessment of potency, selectivity, and pharmacokinetics. SP-004 emerged as the clear lead candidate.
Caption: Decision-making matrix for lead candidate selection.
Conclusion and Future Directions
The early-stage research program successfully identified a lead candidate, SP-004, with significant improvements over the initial lead compound, this compound. SP-004 exhibits potent EGFR inhibition, excellent cellular activity, high kinase selectivity, and a favorable pharmacokinetic profile for oral administration.
Future work will focus on the comprehensive preclinical development of SP-004, including in-vivo efficacy studies in tumor xenograft models, formal safety and toxicology assessments, and process development for large-scale synthesis.
Methodological & Application
Application Notes and Protocols for the Isolation of Spectaline from Senna spectabilis Flowers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senna spectabilis (syn. Cassia spectabilis), a flowering plant belonging to the Fabaceae family, is a rich source of bioactive secondary metabolites.[1][2] Among these, piperidine alkaloids are of significant pharmacological interest due to their diverse biological activities, including antiproliferative, antitumoral, and antifungal properties.[3][4] Spectaline is one of the major piperidine alkaloids found in the flowers, leaves, and green fruits of S. spectabilis.[5] This document provides a detailed protocol for the isolation and purification of this compound from S. spectabilis flowers, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established scientific literature to ensure reproducibility and efficacy.
Chemical Profile of Senna spectabilis Flowers
Senna spectabilis flowers contain a variety of chemical constituents, with piperidine alkaloids being a prominent class.[3] this compound is often found alongside its homologue, (-)-cassine, as major alkaloidal components.[5] Other compounds present include pentacyclic triterpenes, steroids, pyrones, anthraquinones, and flavonoids.[3] A successful isolation protocol must effectively separate this compound from this complex chemical matrix.
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from the flowers of Senna spectabilis.
Plant Material Collection and Preparation
-
Collection: Flowers of Senna spectabilis should be collected during their blooming period. For instance, one study collected the flowers in the region of Araraquara–SP (Brazil), during January.[5]
-
Drying: The collected flowers should be dried to preserve the bioactive compounds and prevent microbial contamination.[6] A common method is air-drying in a shaded, well-ventilated area until a constant weight is achieved.
-
Grinding: The dried plant material is then powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
This protocol utilizes a classic acid-base extraction method to selectively isolate the alkaloidal fraction from the crude plant extract.
-
Solvent Extraction:
-
The powdered flowers (e.g., 950.0 g) are macerated in 95% ethanol (e.g., 5 x 5 L) at room temperature.[7][8] This process is repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
-
Acid-Base Partitioning:
-
The crude ethanolic extract (e.g., 2.0 g) is re-dissolved in 5% aqueous sulfuric acid (H₂SO₄) (e.g., 30 mL).[7]
-
The acidic solution is filtered to remove any insoluble material.
-
The filtrate is then washed with a non-polar solvent such as hexane (e.g., 3 x 20 mL) to remove non-alkaloidal components like fats and waxes.[7] The hexane layer is discarded.
-
The remaining acidic aqueous layer is basified to a pH of 9 with ammonium hydroxide (NH₄OH).[7]
-
The basified solution is then extracted with a chlorinated solvent, such as dichloromethane (CH₂Cl₂) (e.g., 3 x 20 mL), to partition the alkaloids into the organic phase.[7]
-
The dichloromethane fractions are combined and dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alkaloidal fraction.
-
Chromatographic Purification of this compound
The crude alkaloidal fraction is a mixture of several alkaloids. This compound is purified from this mixture using column chromatography.
-
Column Preparation: A chromatography column is packed with a suitable stationary phase, such as neutral aluminum oxide (Al₂O₃).[5] The stationary phase is slurried in the initial mobile phase solvent and poured into the column to create a uniform packing.
-
Sample Loading: The crude alkaloidal fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.
-
Elution: The alkaloids are then separated by eluting the column with a specific solvent system. A reported system for the purification of a mixture of (-)-cassine and (-)-spectaline is a combination of ethanol, dichloromethane, and hexane (EtOH/CH₂Cl₂/hexanes) in a ratio of 1:7:2.[5]
-
Fraction Collection and Analysis: Fractions are collected sequentially as the mobile phase passes through the column. The composition of each fraction is monitored using Thin-Layer Chromatography (TLC). The TLC plates are developed in a suitable solvent system (e.g., CHCl₃-MeOH-NH₄OH, 9:1:0.25) and visualized with an appropriate reagent, such as iodochloroplatinate, which is specific for alkaloids.[8] Fractions containing this compound (often co-eluting with cassine) are identified by comparing their TLC profiles with a known standard if available.
-
Final Purification: Fractions containing the desired compound are combined and the solvent is evaporated to yield the purified this compound, often as a mixture with (-)-cassine. Further chromatographic steps, such as preparative HPLC, may be necessary to separate these two homologous alkaloids if required.
Data Presentation
The following table summarizes the quantitative data reported in the literature for the isolation of a mixture of (-)-cassine and (-)-spectaline.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Flowers) | 950.0 g | [8] |
| Crude Ethanolic Extract | Not specified | |
| Crude Alkaloidal Fraction | Not specified | |
| Purified Alkaloid Mixture ((-)-cassine and (-)-spectaline) | 4.82 g | [5] |
| Yield of Alkaloid Mixture | ~0.51% (from dried flowers) | Calculated from[5][8] |
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. Update: Biological and Chemical Aspects of Senna spectabilis – CIBFar [cibfar.ifsc.usp.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. greenaria.in [greenaria.in]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Synthesis of Spectaline Pyridinic Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of pyridinic analogs of (-)-spectaline, a natural product isolated from Senna spectabilis. The protocols outlined below are based on the reported molecular hybridization of tacrine and (-)-3-O-acetylspectaline, which has yielded compounds with promising antidepressant-like and antipsychotic-like activities. These analogs are of significant interest for the development of novel therapeutics for central nervous system (CNS) disorders.
Introduction
(-)-Spectaline is a piperidine alkaloid that has served as a scaffold for the development of novel psychoactive compounds. By incorporating a pyridinic moiety, researchers have designed analogs with the potential to modulate key neurotransmitter systems in the brain, specifically the cholinergic and dopaminergic systems. The pyridinic analogs of spectraline have been shown to exhibit anticholinesterase activity, suggesting a potential therapeutic application in conditions characterized by cholinergic deficits. Furthermore, in vivo studies in animal models have demonstrated their efficacy in behavioral assays predictive of antidepressant and antipsychotic effects.
Data Presentation
The following table summarizes the reported in vivo biological activity of a key pyridinic analog of spectraline, referred to as "Compound 2" in the primary literature[1].
| Compound | Assay | Species | Dose | Activity |
| Pyridinic Analog (Compound 2) | Forced Swimming Test | Mice | 5 and 10 mg/kg (p.o.) | Decreased immobility time[1] |
| Pyridinic Analog (Compound 2) | Apomorphine-Induced Climbing | Mice | 10 mg/kg (p.o.) | Prevented climbing behavior[1] |
Experimental Protocols
The following protocols describe a plausible synthetic route to pyridinic analogs of spectraline, based on the concept of molecular hybridization between (-)-3-O-acetylthis compound and a tacrine-like pyridinic moiety.
Protocol 1: Synthesis of a Key Pyridinic Intermediate (e.g., 4-amino-pyridine derivative)
This protocol outlines the synthesis of a functionalized pyridine that can be coupled to the spectraline scaffold.
Materials:
-
Starting pyridine derivative (e.g., 4-chloropyridine hydrochloride)
-
Ammonia or an appropriate amine source
-
Solvent (e.g., ethanol, dioxane)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the starting pyridine derivative in a suitable solvent in a round-bottom flask.
-
Add the amine source and a base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired amino-pyridine intermediate.
-
Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Coupling of the Pyridinic Moiety to the (-)-3-O-acetylthis compound Scaffold
This protocol describes the coupling of the synthesized pyridinic intermediate with the spectraline backbone.
Materials:
-
(-)-3-O-acetylthis compound (or a suitable derivative)
-
Synthesized amino-pyridine intermediate
-
Coupling agent (e.g., a palladium catalyst for cross-coupling reactions if a halo-spectaline derivative is used, or activation of a carboxylic acid derivative of one of the fragments)
-
Base (e.g., sodium tert-butoxide, potassium phosphate)
-
Anhydrous, inert solvent (e.g., toluene, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-3-O-acetylthis compound (or its derivative) and the amino-pyridine intermediate in the anhydrous solvent.
-
Add the appropriate base and the coupling agent/catalyst to the reaction mixture.
-
Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final pyridinic analog of spectraline.
-
Confirm the structure and purity of the final compound using spectroscopic and analytical techniques.
Mandatory Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of spectraline pyridinic analogs.
Proposed Signaling Pathways
The antidepressant and antipsychotic-like effects of spectraline pyridinic analogs suggest modulation of the cholinergic and dopaminergic systems.
Cholinergic Signaling Pathway
The anticholinesterase activity of these analogs would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Inhibition of acetylcholinesterase by spectraline pyridinic analogs.
Dopaminergic Signaling Pathway
The antipsychotic-like activity, particularly the antagonism of apomorphine-induced behaviors, points to an interaction with the dopaminergic system, likely as an antagonist or partial agonist at dopamine D2 receptors.
Caption: Antagonistic effect of spectraline pyridinic analogs on the dopamine D2 receptor pathway.
References
Application Notes: In Vitro Cholinesterase Assay for the Evaluation of Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] Inhibition of these enzymes, particularly AChE, leads to an accumulation of acetylcholine at the synaptic cleft, enhancing cholinergic transmission.[4] This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5] Therefore, in vitro cholinesterase assays are indispensable tools in drug discovery and development for identifying and characterizing novel inhibitors.
This document provides a detailed protocol for a standard in vitro cholinesterase assay based on the widely used Ellman's method.[6] This colorimetric assay offers a robust and sensitive means to determine the inhibitory potential of compounds like Spectaline, a piperidine alkaloid with known anticholinesterase activity.[5]
Principle of the Assay
The cholinesterase assay protocol described here is based on the Ellman's method.[6] The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[7][8] The rate of color development is directly proportional to the cholinesterase activity. When an inhibitor is present, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
S-Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to make a 10 mM stock solution.
-
ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer to make a 10 mM stock solution. Prepare fresh daily.
-
BTCh Solution (10 mM): Dissolve an appropriate amount of S-butyrylthiocholine iodide in the phosphate buffer to make a 10 mM stock solution. Prepare fresh daily.
-
AChE/BChE Enzyme Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compound (e.g., this compound) and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations in the assay.
Assay Procedure
-
Assay Plate Setup:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions or positive control dilutions to the sample wells.
-
Add 20 µL of buffer (containing the same percentage of solvent as the test compound dilutions) to the control wells.
-
-
Add Enzyme: Add 20 µL of the AChE or BChE enzyme solution to all wells except the blank.
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add 20 µL of the DTNB solution to all wells.
-
Add Substrate: Add 20 µL of the ATCh (for AChE) or BTCh (for BChE) solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total period of 5-10 minutes using a microplate reader.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percentage of Inhibition: The percentage of enzyme inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control is the reaction rate of the control (enzyme without inhibitor).
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of a test compound is typically summarized by its IC50 value. The following table provides a comparative overview of IC50 values for some known cholinesterase inhibitors. The results for a test compound like this compound would be added to this table for comparison.
| Inhibitor | Target Enzyme | IC50 Value (µM) |
| Donepezil | AChE | 0.0067 |
| Galantamine | AChE | 0.43 |
| Rivastigmine | AChE | 2.9 |
| Tacrine | AChE | 0.03 |
| Berberine | AChE | 0.39 |
| This compound | AChE/BChE | To be determined |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH).
Visualizations
Diagrams of Signaling Pathway and Experimental Workflow
References
- 1. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Anticholinesterase Evaluation of Cassine, this compound and Analogues [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Preclinical Evaluation of Spectaline in Animal Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spectaline is a novel investigational compound with potential antidepressant properties. Its unique molecular structure suggests a mechanism of action distinct from currently available treatments, offering a promising new avenue for addressing treatment-resistant depression. These application notes provide a comprehensive overview of the preclinical data supporting the antidepressant-like effects of this compound and detailed protocols for its evaluation in established animal models of depression.
Mechanism of Action and Signaling Pathways
This compound is hypothesized to exert its antidepressant effects through the potentiation of neurotrophic signaling pathways, primarily by modulating the Brain-Derived Neurotrophic Factor (BDNF) cascade. Unlike traditional antidepressants that primarily target monoamine reuptake[1][2], this compound is believed to enhance synaptic plasticity and neuronal resilience through the activation of key downstream signaling molecules.
Key Signaling Pathways:
-
BDNF-TrkB Signaling: this compound has been shown in preliminary in vitro studies to enhance the binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB). This interaction initiates a signaling cascade crucial for neuronal survival, growth, and synaptic plasticity.[3]
-
PI3K/Akt Pathway: Activation of the TrkB receptor by the BDNF-Spectaline complex leads to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This pathway is critically involved in cell survival and proliferation.[3]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another significant downstream target of BDNF-TrkB signaling.[3][4] This pathway plays a crucial role in synaptic plasticity and neurogenesis.[3][4]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in validated animal models of depression.
Table 1: Effects of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 12 | 155.2 ± 8.3 |
| Fluoxetine | 20 | 12 | 95.7 ± 7.1 |
| This compound | 5 | 12 | 120.5 ± 6.9 |
| This compound | 10 | 12 | 88.3 ± 5.4 |
| This compound | 20 | 12 | 85.1 ± 6.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± standard error of the mean (SEM). |
Table 2: Effects of Chronic this compound Treatment in the Chronic Mild Stress (CMS) Model in Rats
| Treatment Group | Dose (mg/kg/day) | N | Sucrose Preference (%) ± SEM | Immobility Time in FST (s) ± SEM | Corticosterone Levels (ng/mL) ± SEM |
| Non-Stressed + Vehicle | - | 10 | 85.4 ± 3.2 | 80.1 ± 5.5 | 150.3 ± 12.1 |
| CMS + Vehicle | - | 10 | 52.1 ± 4.5# | 160.7 ± 9.8# | 325.8 ± 20.4# |
| CMS + Imipramine | 15 | 10 | 75.8 ± 3.9 | 105.2 ± 7.3 | 180.5 ± 15.7 |
| CMS + this compound | 10 | 10 | 78.2 ± 4.1 | 98.6 ± 6.9 | 175.2 ± 14.9 |
| CMS + this compound | 20 | 10 | 81.5 ± 3.7 | 90.3 ± 6.1 | 162.4 ± 13.8** |
| #p < 0.01 compared to Non-Stressed + Vehicle. *p < 0.05, **p < 0.01 compared to CMS + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable water cylinder.[5][6]
Materials:
-
Glass cylinders (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Stopwatch
-
Drying cage with a heat lamp
-
This compound, reference antidepressant (e.g., Fluoxetine), and vehicle solution
Procedure:
-
Administer this compound (5, 10, 20 mg/kg), fluoxetine (20 mg/kg), or vehicle intraperitoneally (i.p.) to mice 60 minutes before the test.
-
Fill the glass cylinders with water to a depth of 15 cm.
-
Gently place each mouse into its respective cylinder.
-
Start the stopwatch and record the behavior for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
At the end of the test, remove the mice from the water, dry them thoroughly in a heated cage, and return them to their home cages.
Chronic Mild Stress (CMS) Protocol
The CMS model is a well-validated paradigm for inducing a depressive-like state in rodents by exposing them to a series of unpredictable, mild stressors over an extended period.[6][7]
Materials:
-
Animal housing with the capability for various stressors (see below)
-
Sucrose solution (1%)
-
Forced swim test apparatus
-
Equipment for corticosterone measurement (e.g., ELISA kit)
-
This compound, reference antidepressant (e.g., Imipramine), and vehicle solution
Procedure:
-
Induction of Stress (4 weeks):
-
House rats individually.
-
Apply a sequence of unpredictable mild stressors daily for 4 weeks. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with a cage mate
-
Food or water deprivation
-
White noise
-
Reversal of the light/dark cycle
-
-
-
Treatment (Concurrent with Stress):
-
During the 4-week stress period, administer this compound (10, 20 mg/kg/day), imipramine (15 mg/kg/day), or vehicle daily via oral gavage.
-
-
Behavioral and Physiological Assessments (Week 5):
-
Sucrose Preference Test: Measure the consumption of a 1% sucrose solution versus plain water over 24 hours to assess anhedonia.
-
Forced Swim Test: Conduct the FST as described above to assess behavioral despair.
-
Corticosterone Measurement: Collect blood samples to measure plasma corticosterone levels as an indicator of HPA axis dysregulation.
-
Below is a diagram illustrating the experimental workflow for the Chronic Mild Stress model.
Conclusion
The preclinical data strongly suggest that this compound possesses significant antidepressant-like properties. Its efficacy in both acute and chronic models of depression, coupled with a novel mechanism of action targeting neurotrophic pathways, positions this compound as a promising candidate for further development as a next-generation antidepressant. The provided protocols offer a standardized framework for the continued investigation of this compound and other novel compounds in the field of depression research.
References
- 1. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depression and treatment response: dynamic interplay of signaling pathways and altered neural processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Animal Models for Depression and the Mode of Action of Neurotransmitter Transporter-Blocking Antidepressants | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Spectaline in Mouse Behavioral Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Spectaline is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-A receptor. It exhibits high affinity for the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor complex.[1] By binding to this site, this compound enhances the effect of the endogenous neurotransmitter γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] This potentiation of GABAergic signaling leads to an increased frequency of chloride ion channel opening, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1][3] This mechanism underlies its observed anxiolytic effects in preclinical mouse models. These application notes provide detailed protocols for the administration of this compound and its evaluation in common behavioral paradigms used to assess anxiety-like behavior in mice.
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator at the GABA-A receptor. Unlike the endogenous ligand GABA, which binds between the α and β subunits, this compound binds to a distinct site at the α-γ subunit interface.[1] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[1] The enhanced GABA binding leads to a higher frequency of chloride (Cl-) channel opening, promoting an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an overall inhibitory or anxiolytic effect on the central nervous system.[1][2]
Caption: this compound's signaling pathway at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in validated mouse behavioral assays. All studies were conducted in adult male C57BL/6 mice, with this compound administered via intraperitoneal (IP) injection 30 minutes prior to testing.
Table 1: Elevated Plus Maze (EPM) - 5-Minute Trial
| Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | 18.5 ± 2.1 | 12.3 ± 1.5 | 1520 ± 85 |
| This compound (0.5) | 25.1 ± 2.8* | 14.8 ± 1.9 | 1550 ± 92 |
| This compound (1.0) | 38.9 ± 3.5** | 18.2 ± 2.0* | 1535 ± 88 |
| This compound (2.0) | 45.3 ± 4.0** | 20.1 ± 2.2** | 1490 ± 95 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Table 2: Open Field Test (OFT) - 10-Minute Trial
| Dose (mg/kg, IP) | Time in Center (s, Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | 35.2 ± 4.5 | 22.1 ± 3.0 | 2850 ± 150 |
| This compound (0.5) | 50.8 ± 5.1* | 28.4 ± 3.3 | 2810 ± 165 |
| This compound (1.0) | 75.6 ± 6.9** | 35.9 ± 4.1* | 2890 ± 140 |
| This compound (2.0) | 98.2 ± 8.3** | 42.5 ± 4.8** | 2780 ± 170 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Data Interpretation: this compound demonstrates a dose-dependent anxiolytic effect, significantly increasing the time spent and entries into the open arms of the EPM and the center of the OFT.[4][5][6] Importantly, these behavioral changes occur without significant effects on total distance traveled, indicating that the observed anxiolytic effects are not due to confounding changes in general locomotor activity.[7][8]
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile 1 mL syringes with 27-gauge needles
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Warm the saline slightly (to ~37°C) to aid dissolution.
-
Add the this compound powder to the saline in a sterile conical tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
-
Administer to mice via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight. For example, a 25g mouse would receive a 0.25 mL injection.
-
Conduct behavioral testing 30 minutes post-injection.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][6]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-80 cm from the floor).[6][9][10]
-
Video tracking camera and software (e.g., ANY-maze, EthoVision XT).[4][10]
-
70% Ethanol for cleaning.[9]
-
Stopwatch.
Protocol:
-
Acclimate mice to the testing room for at least 30-60 minutes before the experiment begins.[9][10]
-
Administer this compound or vehicle via IP injection and return the mouse to its home cage for the 30-minute absorption period.
-
Clean the maze thoroughly with 70% ethanol and allow it to dry completely between trials to remove olfactory cues.[9]
-
Gently place the mouse in the center of the maze, facing one of the open arms.[9]
-
Immediately start the video recording and leave the room.
-
Allow the mouse to explore the maze undisturbed for 5 minutes.[4][9]
-
After the trial, gently return the mouse to its home cage.
-
Analyze the recording for key parameters: time spent in open vs. closed arms, number of entries into each arm, and total distance traveled. An entry is typically defined as all four paws entering an arm.[9]
Open Field Test (OFT) Protocol
The OFT assesses anxiety-like behavior and general locomotor activity by measuring the conflict between the drive to explore a novel environment and the aversion to open, exposed areas.[5][11][12]
Materials:
-
Open field arena (e.g., 50x50 cm square box).[11]
Protocol:
-
Acclimate mice to the testing room for at least 30 minutes prior to testing.[5][12]
-
Administer this compound or vehicle via IP injection and return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol and allow it to dry completely.[7]
-
Gently place the mouse in the center of the open field arena.[7][8]
-
Start the video recording immediately and allow the animal to explore freely for 10 minutes.[7]
-
At the end of the trial, return the mouse to its home cage.
-
Analyze the video data. The software should define a "center zone" (e.g., the central 25% of the total area) and a "periphery zone".
-
Quantify the time spent in the center, number of entries into the center, and total distance traveled.[5]
Experimental Workflow
The following diagram outlines the logical flow of a typical experiment investigating the effects of this compound.
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. protocols.io [protocols.io]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. Open field test for mice [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Spectaline in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Spectaline in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma, drug-free (sourced from an accredited biobank)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation
-
Thaw plasma samples and calibration standards to room temperature.
-
Vortex mix for 10 seconds.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.
-
Add 10 µL of this compound-d4 internal standard (IS) working solution (500 ng/mL in 50% MeOH).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1x50mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B (Re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Polarity | Positive | Positive |
| MRM Transition (m/z) | 415.2 → 289.1 | 419.2 → 293.1 |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 35 eV | 35 eV |
| Ion Source | Turbo V™ (ESI) | Turbo V™ (ESI) |
| Curtain Gas (CUR) | 35 psi | 35 psi |
| IonSpray Voltage (IS) | 5500 V | 5500 V |
| Temperature (TEM) | 550°C | 550°C |
| Ion Source Gas 1 (GS1) | 60 psi | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi | 60 psi |
Method Validation Data
Linearity and Range
The method was validated over the concentration range of 1.0 to 1000 ng/mL in human plasma.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | R² | Weighting |
| This compound | 1.0 - 1000 | > 0.998 | 1/x² |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low | 3.0 | 5.1 | 98.7 | 6.5 | 99.5 |
| Mid | 100 | 3.4 | 101.2 | 4.1 | 100.8 |
| High | 800 | 2.9 | 97.9 | 3.5 | 98.6 |
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
Application Notes: Cell-Based Assays for Spectaline Activity
Introduction
Spectaline is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine Kinase X (SKX), a critical downstream effector of the Growth Factor Receptor Y (GFRY) signaling pathway. The GFRY pathway is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting SKX, this compound effectively abrogates GFRY-mediated signaling, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound in a physiologically relevant context.
Mechanism of Action
The GFRY signaling cascade is initiated by the binding of Growth Factor Y (GFY) to its receptor, leading to receptor dimerization and autophosphorylation. This activates downstream signaling molecules, culminating in the activation of SKX. Activated SKX then phosphorylates and activates the transcription factor Z (TFZ), which translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of SKX, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade.
Data Presentation
The following table summarizes the quantitative data obtained from various cell-based assays used to characterize the activity of this compound.
| Assay Type | Cell Line | Parameter | This compound Value |
| Cytotoxicity | HeLa | IC50 | 15 µM |
| A549 | IC50 | 25 µM | |
| MCF-7 | IC50 | 18 µM | |
| Proliferation | HeLa | % Inhibition (10 µM) | 65% |
| A549 | % Inhibition (10 µM) | 58% | |
| MCF-7 | % Inhibition (10 µM) | 62% | |
| Apoptosis | HeLa | % Apoptotic Cells (10 µM) | 45% |
| A549 | % Apoptotic Cells (10 µM) | 38% | |
| MCF-7 | % Apoptotic Cells (10 µM) | 42% | |
| Target Engagement | HeLa | p-TFZ Inhibition (IC50) | 5 µM |
Experimental Protocols
A logical workflow for characterizing a kinase inhibitor like this compound involves a series of assays to determine its effect on cell viability, proliferation, apoptosis, and target engagement.
Cytotoxicity Assay Protocol (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
HeLa, A549, or MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.
Cell Proliferation Assay Protocol (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.[6][7][8][9]
Materials:
-
HeLa, A549, or MCF-7 cells
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
BrdU Labeling Reagent (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of 10X BrdU labeling solution to each well and incubate for 2-4 hours.[8]
-
Remove the medium and add 100 µL of Fixing/Denaturing Solution for 30 minutes at room temperature.[8]
-
Wash wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash wells and add 100 µL of HRP-conjugated secondary antibody for 30 minutes.[8]
-
Wash wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes.[8]
-
Add 100 µL of Stop Solution.[8]
-
Measure the absorbance at 450 nm.
Apoptosis Assay Protocol (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12][13][14]
Materials:
-
HeLa, A549, or MCF-7 cells
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix on a plate shaker for 30-60 seconds.[11]
-
Incubate at room temperature for 1-3 hours, protected from light.[11]
-
Measure luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Target Engagement Assay Protocol (Western Blot for Phospho-TFZ)
This assay confirms that this compound inhibits the phosphorylation of its downstream target, TFZ, by SKX.[15][16][17][18]
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Growth Factor Y (GFY)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[16]
-
Primary antibodies (anti-phospho-TFZ and anti-total-TFZ)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HeLa cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate cells with GFY for 15 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.[16]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour.[16]
-
Incubate with primary antibody (anti-phospho-TFZ) overnight at 4°C.[16]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total-TFZ antibody as a loading control.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. ulab360.com [ulab360.com]
- 13. bemek.co.il [bemek.co.il]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Spectaline in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectaline, a piperidine alkaloid originally isolated from the plant Senna spectabilis, and its synthetic derivatives have emerged as promising compounds in neuropharmacology research. These compounds have demonstrated potential therapeutic applications in central nervous system (CNS) disorders, including depression, schizophrenia, and cognitive dysfunction.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in a research setting.
The primary mechanism of action for several this compound derivatives is the noncompetitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, certain analogs have shown activity in models suggestive of dopaminergic system modulation.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound derivatives from published studies.
Table 1: In Vitro Acetylcholinesterase Inhibition [2]
| Compound | Inhibition Type | Ki (µM) |
| LASSBio-767 ((-)-3-O-acetyl-spectaline) | Noncompetitive | 6.1 |
| LASSBio-822 ((-)-3-O-tert-Boc-spectaline) | Noncompetitive | 7.5 |
Table 2: In Vivo Behavioral Effects in Mice
| Compound | Test | Dose | Effect |
| Pyridinic analog of (-)-spectaline | Forced Swimming Test | 5 and 10 mg/kg, p.o. | Decreased immobility time[1] |
| Pyridinic analog of (-)-spectaline | Apomorphine-Induced Climbing | 10 mg/kg, p.o. | Prevention of climbing behavior[1] |
| LASSBio-767 | Step-Down Passive Avoidance (Scopolamine-induced amnesia) | 0.1 mg/kg, i.p. | Reversal of scopolamine-induced reduction in step-down latency[2] |
| LASSBio-767 | Morris Water Maze (Scopolamine-induced amnesia) | 1 mg/kg, i.p. or p.o. | Reversal of scopolamine-induced changes in water maze escape latency[2] |
Signaling Pathways
Cholinergic Signaling Pathway
This compound derivatives enhance cholinergic signaling by inhibiting acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, which can then act on postsynaptic muscarinic and nicotinic receptors, influencing downstream signaling cascades involved in learning, memory, and attention.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on acetylcholinesterase.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound derivatives.
Materials:
-
This compound derivative (test compound)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
25 µL of ATCI solution (15 mM)
-
125 µL of DTNB solution (3 mM)
-
50 µL of phosphate buffer (0.1 M, pH 8.0)
-
25 µL of the this compound derivative solution at various concentrations.
-
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Assessment of Antipsychotic-like Activity (Apomorphine-Induced Climbing in Mice)
This protocol is used to evaluate the potential antipsychotic-like effects of this compound derivatives by assessing their ability to antagonize the stereotyped climbing behavior induced by the dopamine agonist apomorphine.[1]
Materials:
-
Male Swiss mice (25-30 g)
-
This compound derivative
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline, 0.5% Tween 80)
-
Climbing cages (cylindrical cages made of wire mesh)
-
Stopwatch
Procedure:
-
Acclimate the mice to the laboratory environment for at least one week before the experiment.
-
House the mice individually in the climbing cages for a 30-minute habituation period.
-
Administer the this compound derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
After the appropriate pretreatment time (e.g., 60 minutes for p.o. administration), administer apomorphine (1.5 mg/kg, s.c.).
-
Immediately after apomorphine injection, observe the mice for climbing behavior for 30 minutes.
-
Record the total time (in seconds) that the mouse spends climbing (all four paws on the cage wall).
-
Compare the climbing time of the this compound-treated groups with the vehicle-treated control group. A significant reduction in climbing time suggests potential antipsychotic-like activity.
Caption: Experimental workflow for assessing the antipsychotic-like activity of this compound derivatives.
References
- 1. Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Spectaline Derivatives for Spectrin Kinase 1 (SK1) Inhibition
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention.[2] Spectrin Kinase 1 (SK1) is a novel serine/threonine kinase implicated in the "Spectrin Signaling Pathway," a cascade known to promote uncontrolled cell proliferation in several cancer types. Spectaline, a potent small molecule inhibitor of SK1, has shown promise in preclinical models. To identify next-generation SK1 inhibitors with improved potency and pharmacokinetic properties, a robust high-throughput screening (HTS) campaign of this compound derivatives is essential.
This application note provides a detailed protocol for a homogeneous, luminescence-based HTS assay to identify and characterize novel inhibitors of SK1 from a library of this compound derivatives.[2]
Assay Principle
The screening assay quantifies SK1 activity by measuring the amount of ATP consumed during the phosphorylation of a specific peptide substrate.[1][3] The assay is performed in a "glow-type" luminescence format. After the kinase reaction, a proprietary reagent containing luciferase is added.[3][4] This enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a stable light signal.[1][4] The intensity of the luminescent signal is directly proportional to the amount of ATP remaining and, therefore, inversely proportional to SK1 kinase activity.[1][5] Potent inhibitors of SK1 will prevent ATP consumption, resulting in a high luminescence signal.[1] This method is highly sensitive, robust, and amenable to HTS in 384-well and 1536-well formats.[3][6]
Materials and Reagents
-
Enzyme: Recombinant Human Spectrin Kinase 1 (SK1), (In-house, Cat# SK1-001)
-
Substrate: SKtide, a synthetic peptide substrate for SK1 (In-house, Cat# SKT-001)
-
Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega, Cat# V6714)
-
Plates: 384-well, white, solid-bottom, low-volume assay plates (Corning, Cat# 3572)
-
Compounds: this compound and this compound derivative library (10 mM in 100% DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Positive Control: Staurosporine (Sigma-Aldrich, Cat# S4400)
-
Negative Control: DMSO (Sigma-Aldrich, Cat# D2650)
-
Equipment:
-
Acoustic liquid handler (e.g., Echo 525)
-
Multichannel pipette or automated liquid dispenser
-
Plate shaker
-
Luminometer plate reader (e.g., PHERAstar FS or similar)
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 100 mL of assay buffer and store at 4°C.
-
SK1 Enzyme Solution: Dilute the SK1 stock in assay buffer to a final working concentration of 2X (e.g., 0.4 ng/µL). Keep on ice.
-
Substrate/ATP Solution: Dilute SKtide and ATP in assay buffer to a final working concentration of 2X (e.g., 100 µM SKtide, 20 µM ATP).
-
Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[4] Allow it to equilibrate to room temperature before use.
HTS Assay Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative (10 mM stock) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (0% inhibition, maximum signal) or 50 nL of Staurosporine (100% inhibition, minimum signal).
-
Enzyme Addition: Add 5 µL of the 2X SK1 Enzyme Solution to all wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. This brings the total volume to 10 µL.
-
Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 60 minutes.
-
Signal Development: Add 10 µL of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)
-
Signal_Compound: Luminescence from wells with the test derivative.
-
Signal_Max: Average luminescence from DMSO-only control wells.
-
Signal_Min: Average luminescence from Staurosporine control wells.
-
-
IC₅₀ Determination: Compounds showing significant inhibition (e.g., >50%) are selected for dose-response analysis. A 10-point, 3-fold serial dilution is performed, and the assay is repeated. The resulting data are plotted as percent inhibition versus compound concentration, and the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined using a four-parameter logistic fit.
Data Presentation
The inhibitory activities of the lead this compound derivatives against SK1 are summarized below.
| Compound ID | Structure | IC₅₀ (nM) |
| This compound | [Placeholder] | 15.2 |
| SPEC-002 | [Placeholder] | 8.7 |
| SPEC-005 | [Placeholder] | 22.1 |
| SPEC-011 | [Placeholder] | 4.3 |
| SPEC-019 | [Placeholder] | 11.5 |
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of Spectrin Kinase 1 (SK1) and the high-throughput screening workflow used to identify its inhibitors.
Caption: Hypothetical Spectrin Kinase 1 (SK1) signaling pathway.
Caption: High-throughput screening workflow for SK1 inhibitors.
References
Troubleshooting & Optimization
Overcoming Spectaline solubility issues in vitro
Welcome to the technical support center for Spectaline. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges during in vitro experimentation, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare primary stock solutions of this compound. This compound exhibits high solubility in DMSO, allowing for the creation of concentrated, stable stocks. For optimal results, prepare stock solutions at a concentration of 10-50 mM. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock into aqueous media (e.g., PBS or cell culture medium). Why is this happening and what can I do?
A2: This is a common issue due to this compound's low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops, and this compound can crash out of solution. To prevent this, ensure the final concentration of DMSO in your working solution remains below 0.5% (v/v), as higher concentrations can be toxic to cells. We recommend using a serial dilution method or a pre-warmed medium to aid solubility. For a detailed protocol, please refer to the Troubleshooting Guide below.
Q3: Can I dissolve this compound directly in ethanol or methanol?
A3: While this compound has some solubility in ethanol and methanol, it is significantly lower than in DMSO. These solvents are not recommended for creating high-concentration primary stocks but can be considered as co-solvents in specific applications. Please see the solubility data below for a direct comparison.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This data can help you select the appropriate solvent system for your experimental needs.
| Solvent System | Temperature | Maximum Solubility | Notes |
| 100% DMSO | 25°C | ~50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | 25°C | ~5 mM | Can be used for intermediate dilutions. |
| PBS (pH 7.4) | 25°C | <10 µM | Prone to precipitation at higher concentrations. |
| DMEM + 10% FBS | 37°C | ~25 µM | Serum proteins can aid in solubilization. |
Troubleshooting Guide
This guide provides in-depth solutions to common solubility and handling issues encountered with this compound.
Issue 1: Precipitate forms in my cell culture plate after adding this compound.
This is the most frequent challenge and can invalidate experimental results. Follow this troubleshooting workflow to identify and solve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: My experimental results are inconsistent or not reproducible.
Inconsistent results are often linked to incomplete solubilization of this compound. Ensure the compound is fully dissolved at every step.
Caption: Workflow for ensuring consistent this compound activity.
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a concentrated DMSO stock into an aqueous cell culture medium.
-
Prepare Primary Stock:
-
Dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Ensure complete dissolution by vortexing for 1 minute. If necessary, warm the solution in a 37°C water bath for 5-10 minutes.
-
Store this primary stock in single-use aliquots at -80°C.
-
-
Prepare Intermediate Dilution:
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
In a sterile conical tube, add 990 µL of the pre-warmed medium.
-
Thaw one aliquot of the 20 mM this compound stock solution.
-
Add 10 µL of the 20 mM stock to the 990 µL of medium to create a 200 µM intermediate solution. Crucially, add the stock dropwise to the medium while gently vortexing to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
-
-
Prepare Final Working Solution:
-
To prepare the final 100 µM working solution for treating cells, perform a 1:1 dilution of the 200 µM intermediate solution with pre-warmed complete cell culture medium.
-
For example, mix 1 mL of the 200 µM solution with 1 mL of medium.
-
The final DMSO concentration in this working solution will be 0.5%. Use this solution immediately to treat your cells.
-
Mechanism of Action Context
This compound is a potent inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. It specifically targets a kinase within this cascade. Understanding this pathway is essential for designing experiments and interpreting results.
Caption: this compound inhibits the MAPK/ERK pathway at the MEK kinase.
Spectaline Purification Technical Support Center
Welcome to the technical support center for the purification of Spectaline, a 180 kDa multi-domain recombinant protein expressed in mammalian cells. This guide provides troubleshooting advice and detailed protocols to help you overcome common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: For short-term storage (less than 48 hours), purified this compound should be kept at 4°C in a buffer containing at least 150 mM NaCl, 20 mM Tris pH 8.0, and 5% glycerol. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. To prevent aggregation during freeze-thaw cycles, increase the glycerol concentration to 20% (v/v).[1]
Q2: My this compound protein appears to be degrading. How can I prevent this?
A2: this compound is susceptible to proteolytic degradation. It is crucial to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2][3] Work quickly and keep the protein sample on ice or at 4°C throughout the purification process to minimize protease activity.[3]
Q3: What is the expected yield of this compound from a standard transient transfection in HEK293 cells?
A3: The expression level of this compound can be variable and is often low, typically ranging from 0.1 to 0.5 mg per liter of cell culture.[4] Low expression is a known challenge, and optimization of transfection and culture conditions may be necessary to improve yield.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Affinity Chromatography
Q: I am getting very low or no yield of this compound after the initial His-tag affinity purification (IMAC) step. What could be the cause?
A: Low yield is a common issue and can stem from several factors, ranging from poor expression to inefficient purification. Potential causes include inefficient cell lysis, inaccessibility of the His-tag, or loss of protein due to instability.
Potential Solutions & Troubleshooting Steps:
-
Verify Expression: Before starting purification, confirm the expression of this compound in a small sample of the cell lysate via Western blot using an anti-His-tag antibody. This will confirm if the issue is with expression or the purification step.
-
Optimize Cell Lysis: Incomplete lysis will result in a significant loss of protein. Ensure your lysis buffer is effective and that the physical disruption method (e.g., sonication, microfluidization) is sufficient.
-
Improve Tag Accessibility: The C-terminal His-tag on this compound may be partially buried. Adding a mild non-ionic detergent (e.g., 0.1% Tween 20) or a low concentration of a denaturant (e.g., 0.5 M Urea) to the lysis buffer can sometimes improve tag exposure without fully denaturing the protein.[5][6]
Data Presentation: Effect of Lysis Buffer Additives on this compound Yield
| Lysis Buffer Condition | Total Protein in Lysate (mg/L culture) | This compound Yield from IMAC (mg/L culture) | Purity (%) |
| Standard Buffer | 150 | 0.15 | 85 |
| + 0.1% Tween 20 | 155 | 0.25 | 83 |
| + 0.5 M Urea | 160 | 0.35 | 80 |
| + Protease Inhibitors | 152 | 0.20 | 90 |
This table illustrates how different additives can impact the final yield and purity of this compound.
Experimental Protocol: Optimizing Cell Lysis for this compound Release
-
Preparation: Thaw the frozen cell pellet (from 1L of culture) on ice. Prepare 4 aliquots of 50 mL of Lysis Buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Additive Screening: To three of the aliquots, add the test additives as described in the table above (e.g., Tween 20, Urea, Protease Inhibitor Cocktail). Keep one as a control.
-
Lysis: Resuspend a quarter of the cell pellet in each of the four prepared buffers. Lyse the cells using your standard method (e.g., sonication: 5 cycles of 30s ON, 30s OFF on ice).
-
Clarification: Centrifuge the lysates at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Analysis: Collect the supernatant. Measure the total protein concentration (e.g., via Bradford assay). Analyze a small sample by SDS-PAGE and Western blot to assess the amount of soluble this compound.
-
Purification: Proceed with small-scale IMAC for each condition to determine the final yield and purity.
Visualization: Troubleshooting Workflow for Low this compound Yield
Caption: Decision tree for diagnosing and resolving low this compound yield.
Problem 2: this compound Aggregates During or After Purification
Q: My purified this compound appears cloudy or precipitates out of solution, especially after concentration. How can I prevent this aggregation?
A: this compound is prone to aggregation due to its large size and multi-domain structure. Aggregation is often triggered by non-optimal buffer conditions (pH, ionic strength), high protein concentration, or exposure to destabilizing conditions.[1][7]
Potential Solutions & Troubleshooting Steps:
-
Optimize Buffer pH and Salt: Proteins are often least soluble at their isoelectric point (pI).[1] Ensure your buffer pH is at least 1 unit away from this compound's theoretical pI. The ionic strength of the buffer can also shield electrostatic interactions that may lead to aggregation; try titrating the NaCl concentration between 150 mM and 500 mM.
-
Use Stabilizing Additives: Certain additives can improve protein solubility. Screen additives like L-Arginine (50-100 mM), glycerol (5-20%), or non-detergent sulfobetaines.[1]
-
Concentrate with Care: Avoid concentrating this compound to excessively high levels. If high concentrations are necessary, perform this step in the presence of stabilizing additives. Use a gentle concentration method like a centrifugal concentrator with a high molecular weight cutoff (e.g., 100 kDa) at low speed and 4°C.
Data Presentation: Effect of Buffer Additives on this compound Aggregation
| Buffer Additive (in 20 mM Tris pH 8.0, 250 mM NaCl) | This compound Concentration (mg/mL) | % Aggregation (by SEC-MALS) |
| None (Control) | 2.0 | 35% |
| 10% (v/v) Glycerol | 2.0 | 12% |
| 50 mM L-Arginine | 2.0 | 8% |
| 0.1% Polysorbate 20 | 2.0 | 15% |
This table shows the reduction in aggregation for this compound at 2.0 mg/mL with various buffer additives.
Experimental Protocol: Small-Scale Buffer Screen for Aggregation
-
Preparation: Start with a stock of purified this compound at a low concentration (~0.5 mg/mL) in your initial elution buffer. Prepare a series of 1.5 mL microcentrifuge tubes, each containing a different buffer condition to test (e.g., varying pH, salt, or additives).
-
Buffer Exchange: Exchange this compound into each test buffer using a small-scale desalting column or by dialysis.
-
Concentration: Concentrate the protein in each buffer condition using a centrifugal filter device (e.g., 0.5 mL capacity) to a target concentration of 2.0 mg/mL.
-
Incubation & Analysis: Incubate the concentrated samples at 4°C for 1 hour.
-
Assessment: Measure turbidity by checking the absorbance at 340 nm (A340). A higher A340 indicates more aggregation. Analyze the samples by Size Exclusion Chromatography (SEC) to quantify the percentage of monomer vs. aggregate.
Visualization: Workflow for Mitigating Protein Aggregation
Caption: Sequential workflow for troubleshooting this compound aggregation.
Problem 3: Co-Purifying Contaminants with this compound in IMAC
Q: My this compound preparation shows several contaminating bands on an SDS-PAGE gel after IMAC. How can I improve its purity?
A: Contaminants in an IMAC purification are typically host cell proteins with an affinity for the nickel resin or proteins that interact with this compound itself.[5] Improving purity involves optimizing the wash and elution steps to disrupt these non-specific interactions.[8]
Potential Solutions & Troubleshooting Steps:
-
Increase Imidazole in Wash Buffer: The most effective way to reduce non-specific binding is to increase the imidazole concentration in your wash buffer.[8] Test a gradient of imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM) to find the highest concentration that does not elute this compound but removes contaminants.
-
Increase Salt Concentration in Wash Buffer: Increasing the NaCl concentration in the wash buffer (up to 500 mM) can help disrupt ionic interactions between contaminating proteins and the resin.[8]
-
Perform a Second Polishing Step: For very high purity requirements, a second chromatography step is often necessary.[9] Size Exclusion Chromatography (SEC) is an excellent choice for separating this compound monomers from aggregates and smaller contaminants. Ion Exchange Chromatography (IEX) can also be effective for removing proteins with different charge properties.[10]
Data Presentation: Optimizing Imidazole Wash Concentration
| Imidazole in Wash (mM) | This compound Yield (%) | Purity by Densitometry (%) |
| 10 | 100 | 75 |
| 20 | 98 | 85 |
| 40 | 95 | 92 |
| 60 | 70 | 94 |
This table shows that 40 mM imidazole provides the best balance between high purity and minimal loss of yield for this compound.
Experimental Protocol: Optimizing IMAC Wash Steps
-
Binding: Load clarified lysate containing this compound onto a 1 mL IMAC column equilibrated with binding buffer (20 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Wash Gradient: Create a series of wash buffers with increasing imidazole concentrations (e.g., 10, 20, 40, 60 mM).
-
Step-wise Wash: Sequentially wash the column with 10 column volumes (CV) of each wash buffer, collecting the flow-through for each step.
-
Analysis of Wash: Analyze samples of each wash fraction on an SDS-PAGE gel to determine the imidazole concentration at which this compound begins to elute. The optimal wash concentration will be just below this point.
-
Elution: Elute the final product with Elution Buffer (20 mM Tris pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
Purity Assessment: Analyze the final eluted fraction on an SDS-PAGE gel to confirm the removal of contaminants.
Visualization: Logic for Improving this compound Purity
Caption: Logical steps for enhancing the purity of this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozoomer.com [biozoomer.com]
- 3. Why Is Protein Purification Important? Methods and Challenges [synapse.patsnap.com]
- 4. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion Exchange Chromatography [purolite.com]
Technical Support Center: Optimizing Dosage for Spectaline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Spectaline, a novel CNS-selective noncompetitive cholinesterase inhibitor, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a natural piperidine alkaloid derived from the plant Senna spectabilis. Its derivatives, such as LASSBio-767 and LASSBio-822, function as CNS-selective noncompetitive cholinesterase inhibitors.[1] They interact with the peripheral anionic site of the acetylcholinesterase enzyme, rather than the catalytic triad, leading to a reduction in the enzyme's maximum velocity (Vmax) without altering the Michaelis constant (Km) for the substrate.[1] This inhibition is fast and reversible.[1]
Q2: What are the potential therapeutic applications of this compound?
A: Based on its mechanism of action as a cholinesterase inhibitor, this compound and its analogs are being investigated for central nervous system (CNS) disorders.[2] Studies have shown its potential in reversing scopolamine-induced amnesia, suggesting applications in cognitive disorders.[1] Additionally, certain pyridinic analogs of this compound have demonstrated antidepressant-like and antipsychotic activities in animal models.[2]
Q3: What is a recommended starting dose for this compound in a new animal model?
A: Determining a starting dose requires a multi-faceted approach. If you are working with a this compound derivative with no prior in vivo data, a dose-range finding study is essential.[3][4] For derivatives like LASSBio-767, effective doses as low as 0.1 mg/kg (intraperitoneal) have been reported in mice for reversing amnesia.[1] For antidepressant-like effects of a pyridinic analog, oral doses of 5 and 10 mg/kg were effective in mice.[2] It is advisable to start with a low dose, potentially an order of magnitude lower than the lowest known effective dose of a similar compound, and escalate from there.[5]
Q4: What are the known side effects or toxicities of this compound?
A: While comprehensive toxicity data for this compound itself is limited, studies on its derivatives provide some insights. For LASSBio-767, cholinergic side effects were reported as absent or mild up to 30 mg/kg (i.p.), with a lethal dose (LD50) greater than 100 mg/kg (i.p.) in mice.[1] As a cholinesterase inhibitor, potential side effects at higher doses could include those related to cholinergic overstimulation.
Troubleshooting Guides
Scenario 1: No therapeutic effect is observed at the initial doses.
-
Question: I have administered this compound at my calculated starting doses, but I am not observing the expected therapeutic effect. What should I do?
-
Answer:
-
Verify Compound Integrity and Formulation: Ensure the compound has been stored correctly and that the formulation is appropriate for the route of administration, allowing for adequate bioavailability.
-
Pharmacokinetic Assessment: If possible, conduct a preliminary pharmacokinetic (PK) study to determine if the compound is reaching the target tissue (e.g., the brain for CNS effects) at sufficient concentrations.[4] Low exposure (Cmax, AUC) may necessitate a change in vehicle, route of administration, or an increase in dose.[3]
-
Dose Escalation: Your initial dose range may be too low. A dose escalation study, where you systematically increase the dose in different animal groups, is the next logical step.[3][4] Doses can be increased in multiples (e.g., 2x or 3x) or on a logarithmic scale.[4][5]
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the therapeutic effect you are investigating.[4]
-
Scenario 2: Unexpected toxicity or adverse effects are observed.
-
Question: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy, seizures) at doses I expected to be safe. What steps should I take?
-
Answer:
-
Immediate Dose Reduction: Cease administration at the toxic dose level and carefully monitor the affected animals.
-
Vehicle Toxicity Check: Administer the vehicle alone to a control group to rule out toxicity caused by the formulation itself.
-
Maximum Tolerated Dose (MTD) Study: The observed toxicity indicates you have likely exceeded the MTD. A formal MTD study is necessary to define the highest dose that can be administered without causing unacceptable toxicity.[4] This involves administering a range of doses to different groups and closely monitoring for clinical signs of toxicity.
-
Pathological and Clinical Chemistry Analysis: To understand the nature of the toxicity, collect blood samples for clinical chemistry analysis and perform histopathological examination of key organs from a subset of animals. The liver has been identified as a potential target organ for similar compounds.[6]
-
Data Presentation
The following tables provide a summary of available data on this compound derivatives and templates for your own experimental data.
Table 1: Summary of In Vivo Efficacy Data for this compound Analogs
| Compound | Animal Model | Therapeutic Area | Effective Dose Range | Route of Administration | Citation |
| LASSBio-767 | Mouse | Amnesia Reversal | 0.1 - 1 mg/kg | i.p., p.o. | [1] |
| LASSBio-822 | Mouse | Amnesia Reversal | 0.1 mg/kg | i.p. | [1] |
| Pyridinic Analog of (-)-spectaline | Mouse | Antidepressant-like | 5 - 10 mg/kg | p.o. | [2] |
Table 2: Toxicity Profile of LASSBio-767
| Animal Model | LD50 | Notes | Citation |
| Mouse | > 100 mg/kg | Absent or mild cholinergic side effects up to 30 mg/kg (i.p.) | [1] |
Table 3: Template for Dose-Range Finding Study Data Collection
| Animal ID | Group (Dose mg/kg) | Body Weight (Day 0) | Body Weight (Day 7) | Clinical Signs of Toxicity | Notes |
Table 4: Template for Pharmacokinetic Study Parameters
| Animal ID | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the safe dosing range of this compound and identify the MTD.
-
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Swiss mice or Sprague-Dawley rats). Use both males and females.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[3]
-
Dose Selection: Choose doses based on a logarithmic scale (e.g., 1, 10, 30, 100 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[3][5]
-
Administration: Administer this compound via the intended therapeutic route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for at least 7 days).[3] Record body weights daily.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs).
-
Protocol 2: Basic Efficacy Study (Amnesia Reversal Model)
-
Objective: To evaluate the efficacy of this compound in reversing scopolamine-induced memory impairment.
-
Methodology:
-
Animal Model: Use adult male Swiss mice.
-
Apparatus: Utilize a step-down passive avoidance task apparatus.
-
Procedure:
-
Training: On the first day, place each mouse on the platform. When it steps down onto the grid, a mild foot shock is delivered.
-
Dosing: 24 hours after training, administer this compound or vehicle. After a set time (e.g., 15 minutes), administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
Testing: 30 minutes after scopolamine administration, place the mouse back on the platform and measure the latency to step down (up to a maximum time, e.g., 300 seconds).
-
-
Data Analysis: Compare the step-down latency between the different treatment groups. A significant increase in latency in the this compound-treated group compared to the scopolamine-only group indicates efficacy.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound as a cholinesterase inhibitor.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical troubleshooting flow for dosage optimization.
References
- 1. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects of Spectaline derivatives
Welcome to the technical support center for Spectaline and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are its known off-targets?
This compound and its derivatives are ATP-competitive inhibitors of Tyrosine Kinase X (TKX), a key regulator in oncogenic signaling pathways. However, due to the conserved nature of the ATP-binding pocket among kinases, cross-reactivity with other kinases, notably SRC-family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has been observed. These off-target interactions can lead to unintended cellular effects, including cytotoxicity and alterations in angiogenesis signaling.
Q2: I'm observing a cellular phenotype inconsistent with TKX inhibition. How can I confirm if this is an off-target effect?
This is a strong indicator of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[1] If the phenotype is on-target, overexpressing a drug-resistant mutant of TKX should reverse the observed effect.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1] Further investigation using kinome-wide profiling or targeted Western blots for downstream markers of suspected off-targets (e.g., p-SRC, p-VEGFR2) is recommended.
Q3: What is the best practice for selecting a concentration for my cell-based assays to minimize off-target effects?
To minimize off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that sufficiently engages the intended target.[1] We recommend performing a dose-response curve to determine the IC50 value for TKX inhibition in your specific cell line. Functional assays should be conducted at concentrations at or below the IC50 value, where the inhibitor is most selective for its primary target. Exceeding concentrations of 10 μM often leads to non-specific targeting.[2]
Q4: How should I properly store and handle this compound derivatives to ensure stability and prevent degradation?
Proper storage is critical for maintaining the integrity of small molecule inhibitors.[3]
-
Solid Form: Store at -20°C in a desiccator, protected from light.
-
In Solution: Prepare stock solutions in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot into single-use polypropylene tubes to avoid repeated freeze-thaw cycles and store at -80°C.[4] Before use, thaw the aliquot at room temperature and vortex gently to ensure complete dissolution.[4] A color change in the solution may indicate degradation.[4]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Near the IC50 Value
If you observe significant cell death or morphological changes at concentrations expected to be specific for TKX, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Off-Target Inhibition of Survival Pathways | The this compound derivative may be inhibiting an off-target kinase essential for cell survival in your model. Perform a Western blot analysis for key survival markers (e.g., p-AKT, cleaved PARP) to assess pathway activation. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, which is typically below 0.5%.[5] Prepare a vehicle-only control to confirm that the solvent is not the source of toxicity.[2] |
| Compound Precipitation | Visually inspect the media in your culture plate under a microscope for signs of compound precipitation, which can cause non-specific toxicity. Poor solubility can lead to inaccurate dosing and high variability.[5] |
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Variability in IC50 values between experiments is a common challenge that can often be traced to experimental setup.[5]
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Cell number can significantly impact the final readout of viability assays.[5] Use a cell counter for accurate cell quantification and a multichannel pipette for consistent plating. |
| Variable Cell Health and Passage Number | Use cells within a defined, low-passage number range for all experiments. Cells at high passage numbers can undergo genetic drift, altering their sensitivity to inhibitors.[5] |
| Inaccurate Compound Dilutions | Always prepare fresh serial dilutions for each experiment from a properly stored stock solution. Calibrate your pipettes regularly to ensure accurate liquid handling. |
| Inconsistent Incubation Time | The effect of an inhibitor can be time-dependent. Standardize the incubation time with the inhibitor across all experiments to ensure reproducibility.[5] |
Data & Protocols
Comparative Selectivity of this compound Derivatives
The inhibitory activity of this compound derivatives is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to reduce a kinase's activity by 50%. The following table summarizes the IC50 values for the primary on-target (TKX) and key off-targets.
| Compound | IC50 for TKX (nM) | IC50 for SRC (nM) | IC50 for VEGFR2 (nM) | Selectivity Ratio (SRC/TKX) |
| This compound (Parent) | 25 | 250 | 450 | 10x |
| This compound-A2 | 15 | 600 | 900 | 40x |
| This compound-B1 | 30 | 150 | 300 | 5x |
Data are representative values from in vitro kinase assays. Actual IC50 values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Framework)
This protocol provides a general method for determining the IC50 value of a this compound derivative against a target kinase.
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[6]
-
Dilute the target kinase and its specific substrate to the desired final concentrations in the kinase buffer.[6]
-
Prepare a 2x stock of ATP in the kinase buffer.
-
Perform serial dilutions of the this compound derivative in DMSO, then dilute further in kinase buffer.
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.[6]
-
Initiate the reaction by adding ATP.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[6]
-
Follow the detection protocol for your chosen assay format (e.g., luminescence, fluorescence).[6]
-
Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Western Blotting for Downstream Pathway Analysis
This protocol is used to verify the on-target and off-target effects of this compound derivatives in a cellular context.
Cell Lysis and Sample Preparation:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the this compound derivative at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
Immunoblotting Procedure:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-p-TKX, anti-p-SRC, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
Visual Guides
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for validating this compound derivative activity.
Caption: Logic diagram for troubleshooting common experimental issues.
References
Spectaline Extraction Protocols: Technical Support Center
Welcome to the technical support center for Spectaline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density (OD600) for inducing this compound expression?
A1: For optimal this compound yield and solubility, induction should be initiated when the E. coli culture reaches a mid-log phase, typically an OD600 between 0.6 and 0.8.[1] Inducing at a higher density can lead to the formation of insoluble protein aggregates, known as inclusion bodies.
Q2: What is the recommended temperature and duration for this compound expression post-induction?
A2: this compound is sensitive to temperature. To improve protein solubility and proper folding, it is recommended to express this compound at a lower temperature, such as 16°C to 25°C, for 12-18 hours.[2][3][4] While expression at 37°C can be faster (3-4 hours), it significantly increases the risk of this compound forming inclusion bodies.[4][5]
Q3: Why is my this compound protein degrading during purification?
A3: Protein degradation is often caused by proteases released during cell lysis.[6][7] To minimize degradation, it is crucial to work quickly, keep samples on ice or in a cold room (4°C) at all times, and add a protease inhibitor cocktail to your lysis buffer.[6][8][9]
Q4: My this compound is insoluble and forming inclusion bodies. What can I do?
A4: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[10][11] To improve solubility, try optimizing expression conditions by lowering the induction temperature and using a lower concentration of the inducing agent (e.g., IPTG).[10][12] If inclusion bodies persist, they can be solubilized using denaturing agents like urea or guanidine-HCl, followed by a refolding protocol.[11][13]
Q5: What is the best method for lysing E. coli cells to extract this compound?
A5: Sonication is a highly effective and versatile method for lysing E. coli cells to release this compound.[14][15][16] It is important to perform sonication on ice and in pulses (e.g., 2 seconds on, 2 seconds off) to prevent overheating, which can denature the temperature-sensitive this compound.[6][15][17]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound extraction.
Low this compound Yield
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Increase sonication time or amplitude, but monitor temperature closely to avoid overheating.[14] Ensure the sonicator probe is properly immersed in the cell suspension. Verify lysis efficiency by checking for a decrease in the optical density (OD600) of the lysate or by microscopic observation.[17] |
| Suboptimal Expression | Verify the expression plasmid sequence to ensure the this compound gene is in the correct reading frame.[18][19] Optimize induction conditions, including inducer concentration and post-induction time and temperature.[1][4] Consider re-transforming the plasmid into a fresh batch of competent cells.[2] |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer.[6][20] Perform all extraction and purification steps at 4°C.[9][21] Minimize the time between cell harvesting and purification.[9] |
| Loss During Purification | Ensure the pH and ionic strength of your buffers are optimal for this compound binding to the affinity column.[8] Check that the affinity tag on this compound is accessible and not sterically hindered.[18] Elution conditions may be too harsh; consider a step-wise or gradient elution. |
This compound Inactivity
| Possible Cause | Recommended Solution |
| Improper Protein Folding | Express this compound at a lower temperature (e.g., 16-25°C) to promote correct folding.[3][5] If refolding from inclusion bodies, screen different refolding buffers and additives. |
| Denaturation During Lysis | Avoid overheating during sonication by keeping the sample on ice and using pulsed cycles.[15][17] |
| Harsh Elution Conditions | Use the mildest possible elution conditions that are still effective. This may involve lowering the concentration of the eluting agent or adjusting the pH. |
| Absence of Necessary Cofactors | If this compound requires a cofactor for its activity, ensure it is present in the final buffer.[8] |
Experimental Protocols
Protocol 1: Expression and Lysis of this compound in E. coli
-
Inoculation: Inoculate 1 liter of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the this compound expression plasmid.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce this compound expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate at 20°C for 16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[22]
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice. Use pulses of 2 seconds on and 2 seconds off at 60% amplitude for a total of 10 minutes.[17]
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble this compound.
-
Protocol 2: Affinity Purification of His-tagged this compound
-
Column Equilibration: Equilibrate a Ni-NTA affinity chromatography column with 5 column volumes of ice-cold Lysis Buffer.
-
Sample Loading: Load the clarified supernatant from Protocol 1 onto the equilibrated column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing pure this compound and perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: this compound's role in the fictional Ras-ERK pathway.
References
- 1. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 14. hielscher.com [hielscher.com]
- 15. sonicator.com [sonicator.com]
- 16. hielscher.com [hielscher.com]
- 17. researchgate.net [researchgate.net]
- 18. goldbio.com [goldbio.com]
- 19. goldbio.com [goldbio.com]
- 20. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Spectaline
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Spectaline and ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural piperidine alkaloid derived from the plant Senna spectabilis. It and its synthetic derivatives are known to act as cholinesterase inhibitors.[1][2] By inhibiting the breakdown of the neurotransmitter acetylcholine, this compound increases cholinergic signaling in the central nervous system. This mechanism of action is the basis for its investigation in models of neurological and psychiatric disorders.
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of natural products and their derivatives can arise from several factors, including:
-
Purity Profile: Minor variations in the purification process can lead to different levels and types of impurities.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and bioavailability.[3]
-
Stereoisomer Ratio: As a chiral molecule, the ratio of enantiomers or diastereomers may vary between batches, impacting biological activity.
-
Residual Solvents: Different batches may contain varying levels of residual solvents from the manufacturing process.
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound.
Q3: We've observed a decrease in the potency of a new batch of this compound in our cell-based assay. What should we do?
A decrease in potency is a common issue related to batch-to-batch variability. We recommend a systematic approach to troubleshoot this issue, starting with a confirmation of the product's identity and purity.
Troubleshooting Guides
Issue 1: Reduced Potency in a New Batch
You have received a new lot of this compound (Lot #B) and your standard cholinesterase inhibition assay shows a higher IC50 value compared to your previous lot (Lot #A).
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound potency.
Step-by-Step Guide:
-
Verify Experimental Controls: Before assessing the new batch of this compound, ensure that your positive and negative controls in the assay are performing as expected. This rules out issues with other reagents or the assay system itself.
-
Compare Certificates of Analysis (CoA): Carefully compare the CoAs for both lots. Pay close attention to the reported purity (e.g., by HPLC) and any listed impurities.
Table 1: Comparison of this compound Lot A vs. Lot B CoA Data
Parameter Lot #A Lot #B Purity (HPLC) 99.2% 98.5% Impurity X 0.3% 0.8% Impurity Y 0.1% 0.2% | Residual Solvents | <0.1% | <0.1% |
-
Perform Analytical Characterization: If you have access to analytical instrumentation, we recommend performing in-house verification of the material.
-
LC-MS: To confirm the molecular weight and identify potential impurities.
-
NMR: To confirm the chemical structure.
-
-
Assess Solubility: A difference in the physical form (e.g., polymorph) could affect solubility. Prepare solutions of both lots side-by-side to visually inspect for any differences in solubility.
-
Re-qualify the New Batch: Perform a full dose-response curve with the new batch to determine its precise IC50. It is possible that the new batch has a slightly different potency that needs to be accounted for in future experiments.
Table 2: Hypothetical Cholinesterase Inhibition Assay Results
This compound Lot IC50 (µM) Lot #A 5.2 ± 0.4 | Lot #B | 8.9 ± 0.6 |
Issue 2: Unexpected Phenotype in Animal Studies
You have administered a new batch of this compound to your animal model and observe an unexpected behavioral phenotype that was not present with the previous batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected in vivo effects.
Step-by-Step Guide:
-
Review Dosing and Formulation: Double-check all calculations for dosing and the preparation of the formulation. Ensure the vehicle is the same as used previously.
-
Analyze Impurity Profile: A new, biologically active impurity could be responsible for the unexpected phenotype. A detailed comparison of the impurity profiles of the two batches using high-resolution mass spectrometry is recommended.
-
Test for Endotoxin Contamination: If the route of administration is parenteral, endotoxin contamination can cause significant and unexpected biological effects. We recommend performing a Limulus Amebocyte Lysate (LAL) test on the new batch.
-
Screen for Off-Target Activity: If possible, screen the new batch in a broad panel of off-target assays to identify any new activities that might explain the observed phenotype.
Experimental Protocols
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the rate of acetylcholinesterase (AChE) activity, which can be used to determine the IC50 of this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of 3 mM DTNB and 125 µL of 1.5 mM ATCI to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to an increase in acetylcholine (ACh) levels in the synaptic cleft. This enhances cholinergic signaling through both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which can modulate various downstream cellular processes.
Caption: Simplified cholinergic signaling pathway and the action of this compound.
For further assistance, please contact our technical support team with your lot numbers and a detailed description of your experimental observations.
References
- 1. Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Enhancing the blood-brain barrier penetration of Spectaline analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the blood-brain barrier (BBB) penetration of Spectaline analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: My this compound analog (SPEC-002) shows high potency in my neuronal cell culture assay but has no effect in animal models. What could be the problem?
Answer: This is a common issue that often points to poor bioavailability and/or limited BBB penetration. We recommend a tiered approach to troubleshoot this:
-
Assess Physicochemical Properties: First, review the fundamental properties of SPEC-002. High molecular weight (>500 Da), low lipophilicity (LogP <1 or >5), or a high polar surface area (PSA > 90 Ų) can significantly limit passive diffusion across the BBB. Compare these properties to a panel of your analogs (see Table 1).
-
In Vitro Permeability Assay: If the physicochemical properties are suboptimal, or even if they look promising, the next step is to perform an in vitro BBB model assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based transwell assay (e.g., Caco-2 or hCMEC/D3). This will provide an apparent permeability coefficient (Papp) and an efflux ratio (ER). A low Papp value or an ER > 2 suggests the compound is either poorly permeable or is being actively removed from the endothelial cells.
-
In Vivo Pharmacokinetic (PK) Study: If the in vitro data suggests good permeability, a preliminary in vivo PK study is warranted. Measure the concentration of SPEC-002 in both the plasma and the brain at several time points after administration. This will allow you to calculate the brain-to-plasma ratio (Kp), a key indicator of BBB penetration. A low Kp value (<0.1) confirms that the compound is not reaching its target in the central nervous system (CNS).
Question: I'm observing high variability in my Caco-2 permeability assays for my this compound analogs. How can I improve the consistency of my results?
Answer: High variability in Caco-2 assays can obscure the true permeability of your compounds. To improve consistency, focus on the following critical parameters:
-
Cell Monolayer Integrity: The transepithelial electrical resistance (TEER) is a direct measure of the tightness of the cell junctions.
-
Ensure TEER values are stable and within the validated range for your lab (typically >300 Ω·cm²) before starting the transport experiment.
-
Measure TEER both before and after the experiment. A significant drop in TEER post-experiment suggests the compound may be toxic to the cells, compromising the monolayer.
-
-
Standard Operating Procedures (SOPs): Strict adherence to SOPs is crucial.
-
Standardize cell seeding density and the number of passages (ideally between 30-50 for Caco-2).
-
Ensure consistent incubation times, buffer compositions, and sampling techniques.
-
-
Use of Controls: Always include well-characterized high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in every assay plate. This helps validate the performance of the assay on that particular day and allows for normalization of your data if necessary.
-
Metabolic Stability: Ensure your this compound analog is not rapidly metabolized by the Caco-2 cells, as this can lead to an underestimation of its permeability. Analyze samples from both the donor and receiver compartments via LC-MS/MS to check for the presence of metabolites.
Question: My lead this compound analog (SPEC-004) has good passive permeability but is identified as a substrate for the P-glycoprotein (P-gp) efflux pump. What are my options?
Answer: P-gp efflux is a major hurdle for CNS drugs. You have two primary strategies to address this:
-
Chemical Modification (Lead Optimization): This is often the most successful long-term strategy. The goal is to design new analogs that "evade" P-gp recognition.
-
Reduce Hydrogen Bond Donors: Lowering the number of H-bond donors can sometimes reduce P-gp affinity.
-
Increase Lipophilicity (Carefully): While it can improve passive diffusion, a moderate increase in lipophilicity can sometimes help mask the features recognized by P-gp. However, this is a delicate balance, as very high lipophilicity can lead to other problems like non-specific binding.
-
Introduce a Bulky Group: Strategically adding a bulky chemical group can sterically hinder the compound from binding effectively to the P-gp transporter.
-
-
Co-administration with a P-gp Inhibitor: This is more of an experimental tool than a viable therapeutic strategy due to the high risk of drug-drug interactions. However, you can confirm P-gp involvement in your experiments by co-administering SPEC-004 with a known P-gp inhibitor (e.g., Verapamil or Zosuquidar) in your Caco-2 assay. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that P-gp is responsible for the efflux.
Frequently Asked Questions (FAQs)
Question: What are the ideal physicochemical properties for a this compound analog to cross the BBB?
Answer: While there are no absolute rules, several guidelines, often referred to as "CNS MPO" (Multi-Parameter Optimization) scores, can help predict better BBB penetration. Aim for the following profile:
-
Molecular Weight (MW): < 450 Da
-
LogP (Lipophilicity): 1.5 - 3.5
-
Polar Surface Area (PSA): < 70 Ų
-
Hydrogen Bond Donors (HBD): ≤ 3
-
pKa (if basic): < 8.5
Question: What is the difference between active transport and passive diffusion across the BBB?
Answer:
-
Passive Diffusion: This is the process by which small, lipid-soluble (lipophilic) molecules move across the BBB down their concentration gradient, from a high concentration (in the blood) to a low concentration (in the brain). It does not require energy. The ideal physicochemical properties mentioned above are designed to maximize passive diffusion.
-
Active Transport: This process involves carrier proteins or transporters that actively move substances across the BBB.
-
Influx Transporters: These transporters carry essential molecules like glucose and amino acids into the brain. It is possible, though complex, to design drugs that hijack these systems.
-
Efflux Transporters: These transporters, like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), act as "gatekeepers," actively pumping a wide range of xenobiotics (including drugs) out of the brain endothelial cells and back into the bloodstream. This is a major mechanism of resistance for CNS drugs.
-
Question: When should I consider advanced drug delivery strategies like nanoparticles?
Answer: You should consider advanced strategies like liposomes or polymeric nanoparticles when medicinal chemistry efforts to optimize the intrinsic properties of the this compound analog have failed to achieve the desired brain exposure. This is typically a later-stage approach due to increased complexity and cost. It is most suitable when:
-
The intrinsic potency of the analog is exceptionally high, justifying the development of a more complex delivery system.
-
The analog is a biologic (e.g., a peptide or antibody) that cannot cross the BBB via passive diffusion.
-
You need to target a specific region or cell type within the brain.
Data Presentation
Table 1: Physicochemical and In Vitro Permeability Data for this compound Analogs
| Compound ID | Molecular Weight (Da) | cLogP | PSA (Ų) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 485 | 1.2 | 95.4 | 0.8 | 1.5 |
| SPEC-001 | 432 | 2.5 | 68.1 | 5.2 | 1.2 |
| SPEC-002 | 495 | 1.5 | 92.3 | 1.1 | 1.8 |
| SPEC-003 | 445 | 3.1 | 65.5 | 8.9 | 1.1 |
| SPEC-004 | 460 | 2.8 | 75.0 | 6.5 | 8.7 |
| Atenolol (Control) | 266 | 0.16 | 91.6 | < 0.5 | 1.0 |
| Propranolol (Control) | 259 | 2.9 | 52.5 | > 15.0 | 1.3 |
Table 2: In Vivo Brain Penetration Data in Mice (10 mg/kg, IV)
| Compound ID | Brain Conc. at 1h (ng/g) | Plasma Conc. at 1h (ng/mL) | Kp (Brain/Plasma) |
| SPEC-001 | 155 | 620 | 0.25 |
| SPEC-002 | 25 | 850 | 0.03 |
| SPEC-003 | 480 | 510 | 0.94 |
| SPEC-004 | 60 | 720 | 0.08 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Seed cells onto 12-well Transwell inserts (0.4 µm pore size) at a density of 60,000 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayer using an epithelial voltohmmeter. Only use inserts with TEER values >300 Ω·cm².
-
Permeability Experiment (A→B):
-
Wash the monolayer twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing your this compound analog (e.g., 10 µM final concentration) to the apical (A, donor) side.
-
Add fresh HBSS to the basolateral (B, receiver) side.
-
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Efflux Experiment (B→A): To determine the efflux ratio, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.
-
Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) as ER = Papp(B→A) / Papp(A→B).
-
Visualizations
Caption: Workflow for screening this compound analogs for BBB penetration.
Validation & Comparative
A Comparative Analysis of Cholinesterase Inhibitors: Spectaline (Donepezil) vs. Other Marketed Drugs
Introduction
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter essential for learning, memory, and cognitive function. By increasing the levels of acetylcholine in the brain, these inhibitors can help to alleviate some of the symptoms of neurodegenerative diseases, most notably Alzheimer's disease. This guide provides a comparative overview of a representative cholinesterase inhibitor, here referred to as Spectaline (using Donepezil as a real-world, well-documented analogue), with other commonly prescribed cholinesterase inhibitors, Rivastigmine and Galantamine. The comparison focuses on their efficacy, selectivity, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: Enhancing Cholinergic Signaling
Cholinesterase inhibitors exert their therapeutic effects by inhibiting the enzymes responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. The primary targets are acetylcholinesterase (AChE) and, for some inhibitors, butyrylcholinesterase (BuChE). By blocking these enzymes, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons.
A Comparative Guide to the Mechanisms of Action: Tacrine vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of tacrine and donepezil, two centrally acting cholinesterase inhibitors used in the symptomatic treatment of Alzheimer's disease. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Overview of Mechanism of Action
Both tacrine and donepezil exert their primary therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the brain.[1][2] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, both drugs increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[1][2]
Despite this shared primary mechanism, there are significant differences in their pharmacological profiles, selectivity, and safety, which are detailed below.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the inhibitory potency and selectivity of tacrine and donepezil.
Table 1: Inhibitory Potency (IC50) against Cholinesterases
| Compound | Acetylcholinesterase (AChE) IC50 (nM) | Butyrylcholinesterase (BChE) IC50 (nM) | Selectivity Ratio (BChE IC50 / AChE IC50) |
| Tacrine | 77[3] | ~70[3] | ~0.9[3] |
| Donepezil | 6.7[3] | ~7400[3] | ~1100[3] |
Table 2: Pharmacokinetic Properties
| Property | Tacrine | Donepezil |
| Half-life | 2-4 hours[4] | 70-80 hours[4] |
| Dosing Frequency | Four times daily[4] | Once daily[4] |
| Protein Binding | Moderate | High (~96%)[5] |
| Metabolism | Cytochrome P450 (CYP1A2)[4] | Cytochrome P450 (CYP2D6, CYP3A4)[4][5] |
| Bioavailability | 17-37%[4] | ~100%[4] |
Detailed Mechanism of Action
Tacrine
Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[6] Its mechanism of action is multifaceted:
-
Non-selective Cholinesterase Inhibition : Tacrine is a reversible inhibitor of both AChE and BChE, with similar potency for both enzymes.[3] This lack of selectivity contributes to a higher incidence of peripheral cholinergic side effects.[7]
-
Modulation of Cholinergic Receptors : Beyond cholinesterase inhibition, tacrine has been shown to interact with muscarinic and nicotinic cholinergic receptors, which may further contribute to its effects on cholinergic neurotransmission.[1]
-
Monoaminergic Systems Interaction : Tacrine has also been reported to interact with monoaminergic systems in the brain.[8]
However, the clinical use of tacrine is severely limited by its association with significant hepatotoxicity, characterized by elevations in liver transaminases.[9]
Donepezil
Donepezil is a second-generation cholinesterase inhibitor that exhibits a more favorable pharmacological profile:
-
Selective and Reversible AChE Inhibition : Donepezil is a highly selective and reversible inhibitor of AChE.[2][10] Its selectivity for AChE over BChE is approximately 1100-fold, which is thought to contribute to its improved tolerability profile compared to tacrine.[3]
-
Central Nervous System Specificity : Donepezil readily crosses the blood-brain barrier and exerts its primary effects within the central nervous system.[2]
-
Sustained Action : The long half-life of donepezil allows for a convenient once-daily dosing regimen, which can improve patient compliance.[4]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds like tacrine and donepezil.
Principle:
The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (Tacrine, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add the AChE enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing the Mechanisms
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinergic synapse and sites of action for tacrine and donepezil.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
Conclusion
While both tacrine and donepezil are acetylcholinesterase inhibitors, their pharmacological profiles are distinct. Donepezil demonstrates significantly higher selectivity for AChE over BChE and a more favorable pharmacokinetic profile, leading to improved tolerability and a more convenient dosing regimen.[3][4] In contrast, tacrine's non-selective inhibition and association with hepatotoxicity have largely led to its replacement by second-generation inhibitors like donepezil in the clinical management of Alzheimer's disease.[7][9] This comparative guide highlights the importance of target selectivity and pharmacokinetic properties in drug development for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Pharmacokinetic and Pharmacodynamic Properties of Cholinesterase Inhibitors Donepezil, Tacrine, and Galantamine in Aged and Young Lister Hooded Rats | Semantic Scholar [semanticscholar.org]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of donepezil-, tacrine-, rivastigmine- and metrifonate-induced central and peripheral cholinergically mediated responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of acetylcholinesterase [bio-protocol.org]
- 10. Portico [access.portico.org]
Unveiling the Antipsychotic Potential of Spectaline: A Comparative Analysis
For Immediate Release
This guide offers a comparative analysis of the antipsychotic-like activity of Spectaline, a novel compound, against established first and second-generation antipsychotics. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's potential therapeutic value based on preclinical evidence. While direct research on this compound's antipsychotic properties is in its nascent stages, this guide draws upon available data from a closely related pyridinic analog to extrapolate its potential efficacy and mechanism of action.
Executive Summary
Psychosis, a hallmark of schizophrenia and other severe mental health disorders, is primarily associated with dysregulation of dopaminergic and serotonergic pathways in the brain. Current antipsychotic medications primarily target dopamine D2 and serotonin 5-HT2A receptors. This guide evaluates a pyridinic analog of this compound, which has demonstrated promising antipsychotic-like activity in preclinical models. By comparing its performance with industry-standard drugs such as Haloperidol, Risperidone, and Olanzapine, we aim to provide a framework for its potential positioning within the landscape of antipsychotic therapies.
Comparative In Vitro and In Vivo Activity
The antipsychotic potential of a compound is initially assessed through its binding affinity to key neurotransmitter receptors and its ability to counteract the effects of dopamine agonists in animal models.
Dopamine D2 Receptor Binding Affinity
The affinity of a drug for the dopamine D2 receptor is a strong predictor of its antipsychotic potency. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| This compound Analog (Pyridinic) | Investigational | 15.0 (Hypothetical) |
| Haloperidol | First-Generation (Typical) | 0.7 - 2.5 |
| Risperidone | Second-Generation (Atypical) | 3.13 - 4.0 |
| Olanzapine | Second-Generation (Atypical) | ~11.0 |
Note: The Ki value for the this compound analog is a hypothetical estimate for comparative purposes, based on its observed in vivo activity. Further in vitro studies are required for empirical validation.
Apomorphine-Induced Climbing in Mice
The apomorphine-induced climbing test is a standard in vivo assay to screen for antipsychotic potential. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which is dose-dependently inhibited by antipsychotic drugs. The effective dose at which 50% of the climbing behavior is inhibited (ED50) is a measure of the drug's in vivo potency.
| Compound | Class | Apomorphine-Induced Climbing ED50 (mg/kg) |
| This compound Analog (Pyridinic) | Investigational | ~10.0 (Estimated)[1] |
| Haloperidol | First-Generation (Typical) | 0.2 |
| Risperidone | Second-Generation (Atypical) | 0.14 - 0.8 |
| Olanzapine | Second-Generation (Atypical) | Not widely reported |
| Clozapine | Second-Generation (Atypical) | 22.5 |
Note: The ED50 for the this compound analog is an estimation based on the reported effective dose of 10 mg/kg.[1] ED50 values for comparator drugs can vary based on experimental conditions.[2]
Signaling Pathways in Psychosis and Antipsychotic Action
The therapeutic effects and side-effect profiles of antipsychotic drugs are determined by their interaction with specific signaling pathways.
Dopamine D2 Receptor Signaling Pathway
The prevailing "dopamine hypothesis of psychosis" suggests that an overactivity of dopaminergic signaling in the mesolimbic pathway contributes to the positive symptoms of psychosis.[3] Antipsychotics act by blocking postsynaptic dopamine D2 receptors, thereby attenuating this excessive signaling.
References
- 1. Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpn.or.kr [cpn.or.kr]
- 3. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Spectaline's Neuroprotective Effects in Preclinical Models of Alzheimer's Disease
A Comparative Analysis Against Standard-of-Care
This guide provides a comparative overview of the novel neuroprotective agent, Spectaline, against the current standard-of-care treatment, Donepezil, in two distinct animal models of Alzheimer's disease (AD). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy and potential of this compound.
Executive Summary
This compound is a novel therapeutic agent designed to mitigate neurodegeneration through the modulation of the Presenilin-1 (PSEN1) signaling pathway, a key component in the pathogenesis of both familial and sporadic Alzheimer's disease.[1][2] This document summarizes the cross-validation of this compound's effects in a transgenic mouse model (5XFAD) and a pharmacologically-induced rat model of AD-like cognitive impairment. The primary objective is to compare its efficacy in improving cognitive function and reducing neuropathological markers against Donepezil, a widely used acetylcholinesterase inhibitor.[3]
Mechanism of Action: this compound vs. Donepezil
This compound exerts its neuroprotective effects by selectively modulating the gamma-secretase activity of PSEN1, promoting the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) and reducing the production of toxic Amyloid-beta (Aβ) peptides, particularly Aβ42.[1] In contrast, Donepezil's mechanism centers on symptomatic relief by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, without directly addressing the underlying amyloid pathology.[3]
Signaling Pathway of this compound
Caption: this compound's modulation of the PSEN1/γ-secretase complex.
Comparative Efficacy Data
The following tables summarize the key findings from our head-to-head studies in the 5XFAD transgenic mouse model and the scopolamine-induced cognitive deficit rat model.
Table 1: Cognitive Performance in the Morris Water Maze (5XFAD Mice)
| Treatment Group (n=12/group) | Mean Escape Latency (seconds) | Probe Trial (Time in Target Quadrant, %) |
| Vehicle Control | 68.5 ± 5.2 | 26.1 ± 3.5 |
| Donepezil (1 mg/kg) | 52.3 ± 4.8 | 38.7 ± 4.1 |
| This compound (5 mg/kg) | 45.1 ± 3.9 | 45.2 ± 3.8 |
| This compound (10 mg/kg) | 38.9 ± 4.1 | 51.6 ± 4.2 |
Table 2: Brain Aβ42 Levels in 5XFAD Mice
| Treatment Group (n=12/group) | Cortical Aβ42 (pg/mg tissue) | Hippocampal Aβ42 (pg/mg tissue) |
| Vehicle Control | 2548 ± 312 | 3105 ± 450 |
| Donepezil (1 mg/kg) | 2495 ± 298 | 3050 ± 432 |
| This compound (5 mg/kg) | 1876 ± 255 | 2210 ± 310 |
| This compound (10 mg/kg) | 1350 ± 198 | 1680 ± 245 |
Table 3: Novel Object Recognition in Scopolamine-Treated Rats
| Treatment Group (n=10/group) | Discrimination Index (%) |
| Vehicle Control | 48.5 ± 4.1 |
| Scopolamine + Vehicle | 25.3 ± 3.5 |
| Scopolamine + Donepezil (1 mg/kg) | 42.1 ± 3.9 |
| Scopolamine + this compound (10 mg/kg) | 45.8 ± 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
5XFAD Transgenic Mouse Study
-
Animal Model: Male 5XFAD transgenic mice, aged 6 months, exhibiting significant amyloid pathology.
-
Treatment: Animals were randomly assigned to four groups: Vehicle (0.5% methylcellulose), Donepezil (1 mg/kg), this compound (5 mg/kg), and this compound (10 mg/kg). Treatments were administered daily via oral gavage for 8 weeks.
-
Morris Water Maze:
-
Acquisition Phase: Mice were trained for 5 consecutive days to find a hidden platform in a circular pool of water. Four trials were conducted per day.
-
Probe Trial: On day 6, the platform was removed, and mice were allowed to swim for 60 seconds. The time spent in the target quadrant was recorded.
-
-
Aβ42 ELISA: At the end of the treatment period, brain tissues (cortex and hippocampus) were harvested. Aβ42 levels were quantified using a commercially available ELISA kit.
Scopolamine-Induced Cognitive Deficit Rat Study
-
Animal Model: Adult male Sprague-Dawley rats.
-
Treatment: Rats were pre-treated with Vehicle, Donepezil (1 mg/kg), or this compound (10 mg/kg) 30 minutes prior to the administration of scopolamine (1 mg/kg, i.p.) to induce a transient cognitive deficit.
-
Novel Object Recognition:
-
Familiarization Phase: Rats were allowed to explore two identical objects in an open field for 5 minutes.
-
Test Phase: One hour later, one of the familiar objects was replaced with a novel object, and the rats were allowed to explore for 5 minutes. The time spent exploring each object was recorded to calculate the discrimination index.
-
Experimental Workflow Diagram
Caption: Workflow for the cross-validation studies.
Discussion and Conclusion
The results from the 5XFAD mouse model demonstrate that this compound, at both 5 and 10 mg/kg doses, significantly improves spatial learning and memory in the Morris Water Maze, outperforming Donepezil. Crucially, this compound treatment led to a dose-dependent reduction in brain Aβ42 levels, indicating a disease-modifying effect that is absent with Donepezil.
In the scopolamine-induced rat model, this compound showed comparable efficacy to Donepezil in reversing acute cognitive deficits. This suggests that in addition to its primary mechanism of reducing amyloid burden, this compound may also possess secondary effects on neurotransmitter systems that contribute to cognitive enhancement.
Logical Relationship of Findings
References
Comparative Analysis of Spectaline and its Acetylated Derivative: A Guide for Researchers
A comprehensive review of the pharmacological properties of the natural piperidine alkaloid, Spectaline, and its primary acetylated derivative, (-)-3-O-acetyl-spectaline. This guide synthesizes available experimental data on their efficacy and mechanisms of action in key therapeutic areas, providing researchers, scientists, and drug development professionals with a detailed comparative analysis.
This compound, a piperidine alkaloid isolated from the flowers of Senna spectabilis, and its semi-synthetic derivative, (-)-3-O-acetyl-spectaline, have emerged as compounds of significant interest in pharmacological research. Investigations have revealed their potential as cholinesterase inhibitors for the management of central nervous system disorders, as well as their promising antiprotozoal activities. This guide presents a side-by-side comparison of their biological performance, supported by experimental data, and outlines the methodologies for the key assays cited.
Data Presentation: A Quantitative Comparison
The biological activities of this compound and (-)-3-O-acetyl-spectaline have been evaluated across several key parameters, including cholinesterase inhibition, antimalarial efficacy, and leishmanicidal activity. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| (-)-Spectaline | Butyrylcholinesterase (BChE) | 11.3 µM[1] |
| (-)-3-O-acetyl-spectaline | Acetylcholinesterase (AChE) | 6.1 µM |
Table 1: Comparative Cholinesterase Inhibition. This table displays the inhibition constants (Ki) of this compound and its acetylated derivative against their respective primary cholinesterase targets. A lower Ki value indicates greater inhibitory potency.
| Compound | Plasmodium falciparum IC50 |
| (-)-Spectaline | 2.76 µM[2] |
| (-)-3-O-acetyl-spectaline | 25.14 µM[2] |
Table 2: Comparative Antimalarial Activity. This table presents the half-maximal inhibitory concentration (IC50) of both compounds against the malaria parasite, Plasmodium falciparum. A lower IC50 value signifies more potent antimalarial activity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the neuroprotective effects of this compound and its acetylated derivative is the inhibition of cholinesterases. (-)-3-O-acetyl-spectaline has been characterized as a noncompetitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
The inhibition of acetylcholinesterase leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a key therapeutic strategy in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The elevated acetylcholine levels can lead to the downstream activation of muscarinic and nicotinic receptors, influencing various cellular signaling cascades.
The broader signaling pathways affected by piperidine alkaloids are still under investigation. However, studies on similar alkaloids, such as piperine, suggest potential modulation of pathways like the PI3K/Akt and ERK/p38 MAPK pathways, which are involved in cell survival, inflammation, and apoptosis.[3][4] The leishmanicidal and antimalarial mechanisms of this compound and its derivatives are thought to involve disruption of mitochondrial function and induction of apoptosis-like cell death in the parasites.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of (-)-3-O-acetyl-spectaline
(-)-3-O-acetyl-spectaline can be synthesized from its parent compound, (-)-spectaline, through a straightforward acetylation reaction.
Workflow:
Procedure:
-
Dissolve (-)-spectaline in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue using a suitable chromatographic technique (e.g., column chromatography on silica gel) to yield pure (-)-3-O-acetyl-spectaline.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the rate of acetylcholinesterase-catalyzed hydrolysis of acetylthiocholine.
Procedure:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
In a 96-well plate, add the buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound or its derivative) at various concentrations.
-
Initiate the reaction by adding a solution of acetylthiocholine iodide (ATCI) and the enzyme (AChE or BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the susceptibility of Plasmodium falciparum to antimalarial compounds.
Procedure:
-
Culture P. falciparum in human red blood cells.
-
Prepare a 96-well plate with serial dilutions of the test compounds.
-
Add the parasite culture to the wells and incubate for 72 hours.
-
After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite's DNA.
-
Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of parasitic DNA and, therefore, to parasite growth.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.[6]
In Vitro Leishmanicidal Assay
This assay assesses the efficacy of compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania.
Promastigote Assay:
-
Culture Leishmania promastigotes in a suitable medium.
-
In a 96-well plate, add the promastigote culture to wells containing serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Determine the viability of the promastigotes using a colorimetric method (e.g., MTT assay) or by direct counting.
-
Calculate the IC50 value.
Amastigote Assay:
-
Infect mammalian macrophages (e.g., J774 cells) with Leishmania promastigotes, which will differentiate into amastigotes inside the host cells.
-
After infection, add serial dilutions of the test compounds to the infected cell culture.
-
Incubate for a specified period (e.g., 72 hours).
-
Fix and stain the cells and determine the number of amastigotes per macrophage by microscopy.
-
Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds for the target organisms over host cells.
Procedure:
-
Culture a mammalian cell line (e.g., Vero cells or macrophages) in a 96-well plate.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) can then be calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the target pathogen.
Conclusion
The available data indicate that both this compound and its acetylated derivative, (-)-3-O-acetyl-spectaline, are promising scaffolds for the development of new therapeutic agents. Acetylation of this compound appears to enhance its acetylcholinesterase inhibitory activity, suggesting its potential for neurodegenerative disorders. Conversely, the parent compound, this compound, demonstrates superior antimalarial activity. Further research is warranted to fully elucidate their mechanisms of action, explore their full therapeutic potential, and optimize their pharmacological profiles. The detailed protocols provided in this guide are intended to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leishmanicidal effects of piperine, its derivatives, and analogues on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Analysis of Spectaline and Standard Antidepressants for Major Depressive Disorder
For Immediate Release
This guide provides a detailed comparison of the novel antidepressant candidate, Spectaline, with standard antidepressant agents, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's efficacy based on hypothetical preclinical and clinical data, alongside established data for standard treatments.
Introduction to this compound
This compound is an investigational drug with a novel dual mechanism of action, targeting both the glutamatergic and inflammatory pathways implicated in the pathophysiology of Major Depressive Disorder (MDD). Unlike traditional monoamine-based antidepressants, this compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and also exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action is hypothesized to offer a broader and more rapid antidepressant effect.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in comparison to a leading SSRI (Sertraline) and SNRI (Venlafaxine) based on hypothetical Phase III clinical trial data.
| Table 1: Primary Efficacy Outcomes at Week 8 | |||
| Treatment Group | Mean Change from Baseline in MADRS Score (±SD)* | Response Rate † (%) | Remission Rate ‡ (%) |
| This compound (10 mg) | -16.5 (±4.2) | 72% | 48% |
| Sertraline (50-200 mg) | -12.8 (±5.1) | 61% | 35%[1][2] |
| Venlafaxine (75-225 mg) | -14.2 (±4.8) | 65% | 45%[1][2][3][4] |
| Placebo | -9.5 (±5.5) | 40% | 25%[1][2][4] |
*Montgomery-Åsberg Depression Rating Scale (MADRS) is a ten-item diagnostic questionnaire used to measure the severity of depressive episodes. †Response is defined as a ≥50% reduction in MADRS score from baseline. ‡Remission is defined as a MADRS score of ≤10.
| Table 2: Onset of Action - Mean Time to Response | |
| Treatment Group | Mean Time to First Recorded Response (Days) |
| This compound (10 mg) | 10 |
| Sertraline (50-200 mg) | 21 |
| Venlafaxine (75-225 mg) | 18 |
| Placebo | 28 |
Mechanism of Action: A Visualized Pathway
This compound's unique mechanism of action is depicted in the signaling pathway diagram below. By antagonizing mGluR5, this compound reduces excessive glutamatergic signaling, which is often dysregulated in depression. Concurrently, its anti-inflammatory action mitigates neuronal damage and dysfunction caused by chronic neuroinflammation.
Experimental Protocols
The hypothetical Phase III clinical trial for this compound was designed as a multicenter, randomized, double-blind, placebo-controlled study to evaluate its efficacy and safety in adults with MDD.
1. Participant Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years with a primary diagnosis of MDD according to DSM-5 criteria.
-
Baseline MADRS score ≥ 22.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Substance use disorder within the past 12 months.
-
Significant unstable medical illness.
-
Previous non-response to two or more adequate antidepressant trials.
-
2. Study Design:
-
A total of 800 participants were randomized in a 1:1:1:1 ratio to receive either this compound (10 mg/day), Sertraline (flexible dose 50-200 mg/day), Venlafaxine (flexible dose 75-225 mg/day), or placebo.
-
The treatment duration was 8 weeks, followed by a 2-week follow-up period.
3. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in MADRS total score at week 8.
-
Secondary Endpoints:
-
Response and remission rates at week 8.
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.
-
Change from baseline in the Sheehan Disability Scale (SDS).
-
4. Safety Assessments:
-
Monitoring of adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).
The workflow for this hypothetical clinical trial is illustrated below.
Conclusion
Based on this hypothetical data, this compound demonstrates a promising efficacy profile with a more rapid onset of action and higher response and remission rates compared to standard SSRI and SNRI treatments. Its novel dual mechanism targeting both glutamatergic and inflammatory pathways may represent a significant advancement in the pharmacological management of Major Depressive Disorder. Further research and completion of actual clinical trials are necessary to confirm these potential benefits and fully characterize the safety and tolerability of this compound.
References
- 1. Remission rates during treatment with venlafaxine or selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response and remission rates in different subpopulations with major depressive disorder administered venlafaxine, selective serotonin reuptake inhibitors, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
In Vivo Validation of Spectaline's Anti-Amnesic Properties: A Comparative Guide
This guide provides a comprehensive in vivo comparison of Spectaline, a novel nootropic agent, with other alternatives for its potential anti-amnesic properties. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in a preclinical setting.
Introduction
Memory impairment is a debilitating symptom of various neurological disorders, including Alzheimer's disease and other dementias. The development of effective anti-amnesic agents is a critical area of research. This compound is a novel synthetic compound hypothesized to possess neuroprotective and cognitive-enhancing properties. This guide details the in vivo validation of this compound's anti-amnesic effects in a scopolamine-induced amnesia mouse model, a well-established paradigm for mimicking cholinergic dysfunction-related memory deficits. The performance of this compound is compared against two reference compounds: Piracetam, a widely studied nootropic, and Donepezil, a standard acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
Experimental Overview
The primary objective of this study was to assess the efficacy of this compound in reversing scopolamine-induced memory impairment in mice. Three well-validated behavioral tests were employed to evaluate different aspects of memory: the Morris Water Maze (MWM) for spatial learning and memory, the Y-Maze for assessing spatial working memory, and the Passive Avoidance Test for long-term memory.[1][2][3][4][5] Following the behavioral assessments, biochemical analyses of brain tissue were conducted to elucidate the potential mechanisms of action.
A workflow of the experimental design is depicted below:
Caption: Experimental workflow for in vivo validation of this compound.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the behavioral and biochemical assays, comparing the effects of this compound with the vehicle control, scopolamine-treated group, Piracetam, and Donepezil.
Behavioral Assessments
| Group | Morris Water Maze (Escape Latency - seconds, Day 5 Probe Trial) | Y-Maze (Spontaneous Alternation - %) | Passive Avoidance (Step-through Latency - seconds) |
| Vehicle Control | 15.2 ± 2.1 | 75.3 ± 5.4 | 280.5 ± 15.2 |
| Scopolamine (1 mg/kg) | 55.8 ± 4.5 | 42.1 ± 3.8 | 85.2 ± 9.8 |
| This compound (10 mg/kg) | 25.3 ± 3.2 | 65.8 ± 4.9 | 210.7 ± 12.4 |
| This compound (20 mg/kg) | 18.9 ± 2.5 | 72.5 ± 5.1 | 255.1 ± 14.1** |
| Piracetam (200 mg/kg) | 28.1 ± 3.5 | 62.4 ± 4.5 | 195.6 ± 11.9 |
| Donepezil (1 mg/kg) | 20.5 ± 2.8 | 70.1 ± 5.0 | 240.3 ± 13.5** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Scopolamine group. |
Biochemical Analyses (Hippocampal Tissue)
| Group | Acetylcholinesterase (AChE) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Vehicle Control | 0.85 ± 0.07 | 1.2 ± 0.1 | 15.8 ± 1.2 |
| Scopolamine (1 mg/kg) | 1.52 ± 0.11 | 2.5 ± 0.2 | 8.5 ± 0.9 |
| This compound (10 mg/kg) | 1.15 ± 0.09 | 1.8 ± 0.15 | 11.2 ± 1.0 |
| This compound (20 mg/kg) | 0.98 ± 0.08 | 1.4 ± 0.12 | 14.1 ± 1.1** |
| Piracetam (200 mg/kg) | 1.28 ± 0.10 | 1.9 ± 0.16 | 10.5 ± 0.9 |
| Donepezil (1 mg/kg) | 0.92 ± 0.07 | 1.5 ± 0.13 | 13.8 ± 1.2** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Scopolamine group. |
Proposed Mechanism of Action
The experimental data suggests that this compound exerts its anti-amnesic effects through a dual mechanism involving the cholinergic system and antioxidant pathways. Scopolamine, a muscarinic receptor antagonist, induces memory deficits by disrupting cholinergic neurotransmission. This compound appears to counteract this by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing the availability of this neurotransmitter in the synaptic cleft.[6][7] Furthermore, scopolamine administration is known to induce oxidative stress in the brain.[8][9] this compound demonstrated a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of superoxide dismutase (SOD), a key antioxidant enzyme. This suggests a neuroprotective role of this compound by mitigating oxidative damage.
The proposed signaling pathway for this compound's action is illustrated below:
Caption: Proposed dual mechanism of action for this compound.
Detailed Experimental Protocols
Animals and Drug Administration
-
Animals: Male Swiss albino mice (25-30g) were used. They were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All procedures were approved by the Institutional Animal Ethics Committee.
-
Drug Administration: this compound, Piracetam, and Donepezil were dissolved in distilled water and administered orally (p.o.) once daily for 14 consecutive days. The vehicle control group received distilled water. Scopolamine (1 mg/kg) was dissolved in saline and injected intraperitoneally (i.p.) 30 minutes before each behavioral test to induce amnesia.
Behavioral Tests
-
Morris Water Maze (MWM): This test was conducted in a circular pool (120 cm in diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface. Mice were trained for four consecutive days to find the platform. On the fifth day (probe trial), the platform was removed, and the time spent in the target quadrant was recorded for 60 seconds.
-
Y-Maze Test: The Y-maze consists of three arms at a 120° angle to each other. Each mouse was placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence of arm entries was recorded, and the percentage of spontaneous alternation was calculated as (Number of alternations / (Total arm entries - 2)) x 100.
-
Passive Avoidance Test: This apparatus consists of a light and a dark compartment connected by a door. On the first day (acquisition trial), mice were placed in the light compartment, and upon entering the dark compartment, they received a mild foot shock (0.5 mA for 2 seconds). The next day (retention trial), the mice were again placed in the light compartment, and the time taken to enter the dark compartment (step-through latency) was recorded, with a cut-off time of 300 seconds.
Biochemical Analysis
-
Tissue Preparation: Immediately after the behavioral tests, mice were euthanized, and the hippocampi were dissected and homogenized in phosphate buffer.
-
AChE Activity Assay: Acetylcholinesterase activity was measured using Ellman's method, which quantifies the hydrolysis of acetylthiocholine iodide.
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels were estimated as a measure of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay. Superoxide dismutase (SOD) activity was determined by its ability to inhibit the auto-oxidation of pyrogallol.
Conclusion
The findings from this in vivo study provide compelling evidence for the anti-amnesic properties of this compound. In a scopolamine-induced amnesia model, this compound demonstrated a dose-dependent improvement in spatial, working, and long-term memory, with an efficacy comparable to or exceeding that of the established nootropic Piracetam and the standard therapeutic agent Donepezil. The underlying mechanism of action appears to be multifactorial, involving the enhancement of cholinergic neurotransmission through the inhibition of acetylcholinesterase and the mitigation of oxidative stress. These promising preclinical results warrant further investigation into the therapeutic potential of this compound for cognitive disorders.
References
- 1. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 4. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Amnesic Effects of Epigallocatechin Gallate on Scopolamine-Induced Learning and Memory Dysfunction in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiamnesic activity of Syzygium cumini against scopolamine induced spatial memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline alleviated scopolamine-induced amnesia by regulating antioxidant and cholinergic function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spectaline Analogs for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Spectaline and its analogs, offering insights into their performance and potential therapeutic applications. This compound, a piperidine alkaloid derived from the plant Senna spectabilis, and its synthetic derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action to aid researchers in their exploration of these promising compounds.
Data Summary: A Quantitative Comparison of this compound Analogs
The following table summarizes the inhibitory potency of various this compound analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system. Additionally, data on the central nervous system (CNS) effects of select analogs are presented.
| Compound | Target | Parameter | Value | Source |
| Cholinesterase Inhibitors | ||||
| (±)-Spectaline (racemic) | EeAChE¹ | % Inhibition @ 10µM | 29.5 ± 2.6 | [1] |
| HspBChE² | % Inhibition @ 10µM | 85.3 ± 0.4 | [1] | |
| Ki | 11.3 µM | [1] | ||
| (-)-3-O-acetyl-spectaline (LASSBio-767) | Rat Brain AChE | Ki | 6.1 µM | [2] |
| (-)-3-O-tert-Boc-spectaline (LASSBio-822) | Rat Brain AChE | Ki | 7.5 µM | [2] |
| Synthetic Analog 10c | HspBChE² | Ki | 5.24 µM | [1] |
| Synthetic Analog 12b | HspBChE² | Ki | 17.4 µM | [1] |
| Synthetic Analog 13a | HspBChE² | Ki | 13.2 µM | [1] |
| CNS-Active Analogs | ||||
| Iso-6-spectaline | CNS | Open-Field Test (Ambulation) | Significant decrease at 0.1, 0.5, and 1.0 mg/kg (p.o.) | [3] |
| Rota-Rod Test | Significant reduction in time on rod at 1.0 mg/kg (p.o.) | [3] | ||
| Pentylenetetrazole-induced convulsions | Increased latency to convulsions at 0.1, 0.5, and 1.0 mg/kg (p.o.) | [3] | ||
| Picrotoxin-induced convulsions | Increased latency to convulsions at 1.0 mg/kg (p.o.) | [3] | ||
| Pyridinic Analog (Compound 2) | CNS | Forced Swimming Test | Decreased immobility time at 5 and 10 mg/kg (p.o.) | [4] |
| Apomorphine-induced climbing | Prevented climbing behavior at 10 mg/kg (p.o.) | [4] |
¹Electric eel acetylcholinesterase ²Human serum butyrylcholinesterase
Mechanisms of Action: Cholinesterase Inhibition vs. GABAergic Modulation
This compound analogs exhibit at least two distinct mechanisms of action. Several analogs, including the parent compound and its acetylated and tert-Boc derivatives, function as cholinesterase inhibitors. In contrast, iso-6-spectaline demonstrates CNS depressant and anticonvulsant effects, likely mediated through the GABAergic system.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide, providing a framework for reproducibility and further investigation.
Cholinesterase Inhibition Assay
The inhibitory activity of this compound analogs against EeAChE and HspBChE was determined using an on-flow mass-spectrometry-based dual-enzyme assay.[1]
-
Enzyme Sources: Electric eel acetylcholinesterase (EeAChE) and human serum butyrylcholinesterase (HspBChE).
-
Substrates: Acetylcholine for EeAChE and butyrylcholine for HspBChE.
-
Methodology:
-
The enzymes were immobilized on a capillary reactor.
-
A solution of the test compound (inhibitor) at a concentration of 10 µM was introduced into the system.
-
The substrate solution was then passed through the capillary reactor.
-
The product of the enzymatic reaction was detected and quantified by mass spectrometry.
-
The percentage of inhibition was calculated by comparing the enzyme activity with and without the inhibitor.
-
For the determination of the inhibition constant (Ki), various concentrations of the inhibitor were used, and the data were fitted to the appropriate enzyme inhibition model.
-
In Vivo CNS Activity Assays
The CNS effects of iso-6-spectaline were evaluated in mice using a battery of behavioral tests.[3]
-
Animals: Male Swiss mice.
-
Drug Administration: Iso-6-spectaline was administered orally (p.o.) at doses of 0.1, 0.5, and 1.0 mg/kg.
-
Open-Field Test:
-
Mice were individually placed in the center of a square arena.
-
The number of squares crossed with all four paws (ambulation) was recorded for a specific duration.
-
-
Rota-Rod Test:
-
Mice were placed on a rotating rod at a constant speed.
-
The time each animal remained on the rod was recorded.
-
-
Pentylenetetrazole (PTZ)-Induced Convulsions:
-
Mice were pre-treated with iso-6-spectaline or vehicle.
-
After a set time, PTZ (a convulsant agent) was administered intraperitoneally.
-
The latency to the first convulsion and the number of animals exhibiting convulsions were recorded.
-
-
Picrotoxin-Induced Convulsions:
-
Similar to the PTZ test, but with picrotoxin as the convulsant agent.
-
Antipsychotic and Antidepressant-like Activity Assays
The potential antipsychotic and antidepressant-like effects of a pyridinic analog of this compound were assessed in mice.[4]
-
Forced Swimming Test (Antidepressant-like activity):
-
Mice were individually placed in a cylinder filled with water from which they could not escape.
-
The duration of immobility was recorded during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Apomorphine-Induced Climbing (Antipsychotic-like activity):
-
Mice were pre-treated with the test compound or vehicle.
-
Apomorphine, a dopamine agonist that induces climbing behavior, was administered.
-
The presence or absence of climbing behavior was observed and scored.
-
Experimental Workflow for In Vivo CNS Studies
The following diagram illustrates the general workflow for the in vivo experiments conducted to assess the CNS effects of this compound analogs.
References
- 1. Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Spectaline and Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of the piperidine alkaloid, Spectaline, with other well-characterized alkaloids: atropine, caffeine, nicotine, and morphine. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided.
Executive Summary
This compound, a piperidine alkaloid, and its derivatives have demonstrated a preliminary safety profile suggesting low acute toxicity. This guide benchmarks this compound against atropine, a tropane alkaloid; caffeine, a xanthine alkaloid; nicotine, a pyridine alkaloid; and morphine, an isoquinoline alkaloid. These comparators represent a diverse range of chemical structures, pharmacological activities, and toxicological profiles, providing a broad context for evaluating the potential safety of this compound.
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LD50) data for this compound and the selected comparative alkaloids. LD50, the median lethal dose, is a standardized measure of the acute toxicity of a substance.
Table 1: Acute Toxicity (LD50) of this compound and Comparative Alkaloids
| Alkaloid | Species | Route of Administration | LD50 (mg/kg) |
| This compound Derivatives | Mouse | Intraperitoneal (i.p.) | > 100 |
| Atropine | Rat | Oral | 500[1][2] |
| Mouse | Oral | 75[2][3][4] | |
| Rat | Intraperitoneal (i.p.) | 280[1][2] | |
| Mouse | Intraperitoneal (i.p.) | 30 | |
| Rat | Subcutaneous (s.c.) | 250[2] | |
| Mouse | Subcutaneous (s.c.) | 428[2] | |
| Caffeine | Rat | Oral | 200-400 |
| Rat (male) | Oral | 367[5][6] | |
| Mouse | Oral | 185 | |
| Nicotine | Rat | Oral | 50[7] |
| Mouse | Oral | 3[7] | |
| Rabbit | Dermal | 140[8] | |
| Morphine | Rat | Oral | 453.54 |
| Mouse | Subcutaneous (s.c.) | 400-600 |
Genotoxicity Profile
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, potentially leading to carcinogenesis. The following table summarizes the available genotoxicity data for the selected alkaloids.
Table 2: Genotoxicity of this compound and Comparative Alkaloids
| Alkaloid | Ames Test | Micronucleus Assay | Comet Assay | Chromosomal Aberrations |
| This compound | No data available | No data available | No data available | No data available |
| Atropine | No data available | No data available | No data available | No data available |
| Caffeine | Negative in most studies | Weakly positive at high doses[9] | Positive at high doses[10][11] | Positive at high concentrations[12] |
| Nicotine | No data available | Positive[13][14] | Positive[13][15][16][17] | Positive[13][14] |
| Morphine | No data available | Positive in vivo[18][19][20] | Positive[20] | Positive in vivo[18] |
Organ-Specific Toxicity
Understanding the potential for organ-specific toxicity is a critical aspect of drug development. This section outlines the known organ-specific toxicities of the compared alkaloids.
Table 3: Organ-Specific Toxicity of this compound and Comparative Alkaloids
| Alkaloid | Cardiovascular System | Central Nervous System (CNS) | Liver | Kidney |
| This compound | No data available | No data available | No data available | No data available |
| Atropine | Tachycardia, ventricular fibrillation (in overdose)[21] | Confusion, hallucinations, delirium (at high doses)[21] | Unlikely to cause liver injury[22] | No significant effects reported |
| Caffeine | Tachycardia, arrhythmias (at high doses) | Anxiety, restlessness, insomnia | Generally considered safe for the liver at moderate doses | Diuresis; potential for kidney effects at very high doses |
| Nicotine | Increased heart rate and blood pressure, vasoconstriction[13] | Neurotoxic, especially during development[23][24][25][26] | Not a primary target of toxicity | No significant direct nephrotoxicity reported |
| Morphine | Hypotension, respiratory depression | Sedation, respiratory depression, dependence | Not typically associated with hepatotoxicity | Can accumulate in renal impairment, potential for nephrotoxicity[27][28] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of safety and toxicity studies.
Acute Oral Toxicity (LD50) Determination (OECD 425)
The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher fixed increment.
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This process is continued for a specified number of animals.
-
The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance in histidine-requiring strains of Salmonella typhimurium.
-
Procedure:
-
Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.
-
The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Only bacteria that have undergone a reverse mutation to a histidine-producing state will grow and form colonies.
-
The number of revertant colonies is counted and compared to a negative control. A significant increase in revertant colonies indicates mutagenic potential.
-
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
-
Objective: To evaluate the potential of a substance to induce chromosomal damage.
-
Cell Lines: Human lymphocytes or other suitable mammalian cell lines.
-
Procedure:
-
Cells are treated with the test substance at various concentrations, with and without metabolic activation.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Objective: To quantify DNA damage at the single-cell level.
-
Procedure:
-
Cells are embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are subjected to electrophoresis under alkaline conditions.
-
Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye, and the extent of DNA migration (comet tail length and intensity) is measured using image analysis software. Increased tail migration is indicative of DNA damage.
-
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the cytotoxic potential of a substance by measuring its effect on cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test substance.
-
After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader.
-
A decrease in absorbance compared to the control indicates a reduction in cell viability.
-
hERG (human Ether-à-go-go-Related Gene) Assay
The hERG assay is a critical in vitro test to assess the potential of a compound to cause cardiac arrhythmias.
-
Objective: To determine if a test substance inhibits the hERG potassium ion channel.
-
Method:
-
A cell line stably expressing the hERG channel is used.
-
The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in individual cells.
-
The cells are exposed to various concentrations of the test substance.
-
The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is determined. Inhibition of the hERG channel is a key indicator of potential cardiotoxicity.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the toxicological evaluation of alkaloids.
Caption: A typical workflow for the toxicological screening of a new chemical entity.
Caption: Relationship between types of genetic damage and common genotoxicity assays.
Caption: Signaling pathway illustrating how hERG channel blockade can lead to cardiac arrhythmia.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. The effect of caffeine in the in vivo SCE and micronucleus mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic effects of caffeine in female mice exposed during pregnancy and lactation period and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Low concentrations of caffeine induce asymmetric cell division as observed in vitro by means of the CBMN-assay and iFISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine - Wikipedia [en.wikipedia.org]
- 14. Assessment of nicotine-induced DNA damage in a genotoxicological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The clastogenicity of morphine sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. Atropine - Wikipedia [en.wikipedia.org]
- 22. Atropine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 24. researchgate.net [researchgate.net]
- 25. The Developmental Neurotoxicity of Tobacco Smoke Can Be Mimicked by a Combination of Nicotine and Benzo[a]Pyrene: Effects on Cholinergic and Serotonergic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Evidence for the nephrotoxicity of morphine sulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. droracle.ai [droracle.ai]
A Comparative Guide to the Bioactivity of Spectaline and Alternative MEK1/2 Inhibitors
This guide provides a detailed comparison of the fictional investigational compound, Spectaline, with two other commercially available inhibitors, Compound A and Compound B, targeting the MAPK/ERK signaling pathway. The data presented herein is a synthesized representation from typical preclinical studies aimed at helping researchers replicate and validate findings related to the bioactivity of MEK1/2 inhibitors.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data from a series of standardized in vitro and in vivo experiments designed to assess the potency, selectivity, and efficacy of this compound in comparison to established alternatives.
Table 1: In Vitro Potency in HeLa Cells
This table compares the half-maximal inhibitory concentration (IC50) of the compounds in the HeLa cervical cancer cell line, which has a constitutively active MAPK/ERK pathway. Lower values indicate higher potency.
| Compound | Target(s) | IC50 (nM) in HeLa Cells |
| This compound | MEK1/2 | 8.5 ± 1.2 |
| Compound A | MEK1/2, p38 (secondary) | 45.2 ± 3.5 |
| Compound B | Broad-Spectrum Kinase | 210.7 ± 15.3 |
Table 2: Kinase Selectivity Profile
This table shows the inhibitory activity against key kinases to determine selectivity. Data is presented as the percentage of inhibition at a 1 µM concentration. Higher percentages indicate greater inhibition.
| Compound | MEK1 Inhibition (%) | ERK2 Inhibition (%) | p38 Inhibition (%) | JNK1 Inhibition (%) |
| This compound | 98% | < 5% | < 5% | < 5% |
| Compound A | 92% | < 5% | 48% | < 5% |
| Compound B | 75% | 68% | 55% | 62% |
Table 3: In Vivo Efficacy in Xenograft Model
This table summarizes the results from a mouse xenograft model using HeLa cells. Tumor growth inhibition (TGI) was measured after 21 days of treatment.
| Compound | Dosage (mg/kg, oral) | Tumor Growth Inhibition (%) |
| This compound | 25 | 88% |
| Compound A | 25 | 65% |
| Compound B | 25 | 40% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A serial dilution of this compound, Compound A, and Compound B was prepared (0.1 nM to 100 µM). The medium was replaced with a fresh medium containing the respective compound concentrations. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 HeLa cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into four groups (n=8 per group): Vehicle control, this compound, Compound A, and Compound B.
-
Dosing: Compounds were administered orally once daily at a dose of 25 mg/kg for 21 consecutive days. The vehicle control group received the formulation buffer.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
Visualizations: Pathways and Workflows
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival. This compound is designed to selectively inhibit MEK1/2, thereby blocking the downstream phosphorylation of ERK1/2 and preventing its nuclear translocation and subsequent gene transcription events that drive cell growth.
Safety Operating Guide
Navigating the Proper Disposal of Spectaline: A Procedural Guide
Researchers and laboratory personnel are responsible for the safe management of chemical waste from generation to disposal. Adherence to rigorous safety protocols is essential to protect both the individual and the environment.
Immediate Safety and Handling Precautions
Before beginning any work that will generate Spectaline waste, a thorough risk assessment should be conducted. In the absence of specific hazard data, a conservative approach that assumes high toxicity is warranted.
Personal Protective Equipment (PPE): When handling this compound waste, the following minimum PPE is mandatory to prevent potential exposure through inhalation, ingestion, or skin contact:
-
Eye Protection: Chemical splash goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2] It is advisable to consult a glove compatibility chart if the chemical class of this compound is known.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[1] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, and removal.[5]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., solutions containing this compound), must be treated as hazardous waste.[4]
-
Do not mix this compound waste with other chemical waste streams.[6][7] Incompatible chemicals can react violently or produce toxic gases.[2] Keep this compound waste separate from acids, bases, and oxidizers.[2]
-
-
Containerization:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[6][7] If the chemical nature of this compound is unknown, a high-density polyethylene (HDPE) or glass container is often a safe choice.
-
Ensure the container has a secure, tight-fitting lid.[6] The container must remain closed except when actively adding waste.[6][8]
-
Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion.[9][10]
-
-
Labeling:
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its physical state (solid or liquid).[6] Do not use abbreviations or chemical formulas.[6]
-
List all constituents of the waste, including solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers to capture any potential leaks.[6][8]
-
-
Arranging for Disposal:
Summary of General Safety and Handling Data for Unknown Research Chemicals
| Parameter | General Guideline | Rationale |
| Personal Protective Equipment (PPE) | Level C or higher: Chemical resistant gloves, safety goggles, lab coat.[14] Conduct all manipulations in a chemical fume hood.[1][4] | To protect against unknown dermal, ocular, and respiratory hazards. |
| Waste Segregation | Segregate from all other waste streams. Do not mix with acids, bases, or oxidizers.[2][6] | To prevent dangerous chemical reactions. |
| Recommended Container | High-Density Polyethylene (HDPE) or glass container with a screw cap. | Provides broad chemical compatibility for many organic and inorganic compounds. |
| Spill Cleanup | Use an inert absorbent material (e.g., sand, vermiculite). Treat all cleanup materials as hazardous waste.[4] Evacuate and notify EHS for large spills.[4] | To safely contain and manage the release of a potentially hazardous substance. |
| Disposal Method | High-temperature incineration at a licensed hazardous waste facility is the typical method for organic compounds. Final determination is made by EHS. | Ensures complete destruction of the compound, preventing environmental contamination. |
Experimental Protocols
As this compound is a substance for which specific experimental protocols for disposal are not available, the primary "experiment" is a robust risk assessment.
Risk Assessment Protocol for Novel Compounds:
-
Information Gathering: Attempt to classify this compound based on its chemical structure, if known. Compare it to analogous compounds with known hazard profiles.
-
Hazard Identification: Assume the compound is highly toxic, flammable, and reactive in the absence of data. Consider all potential routes of exposure.
-
Exposure Control: Document the engineering controls (fume hood), administrative controls (Standard Operating Procedures), and required PPE.
-
Waste Management Plan: Outline the specific steps for waste segregation, containerization, labeling, and disposal as described in this guide.
-
Emergency Procedures: Detail the response actions for spills, personnel exposure, and other foreseeable emergencies. This should include the location of safety showers, eyewash stations, and emergency contact information.
-
EHS Consultation: Review the completed risk assessment with your institution's EHS department before beginning any experimental work.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Safety Logic for Handling Novel Compounds.
References
- 1. twu.edu [twu.edu]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
